molecular formula C9H8ClFO B151526 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone CAS No. 177211-26-6

1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone

Cat. No.: B151526
CAS No.: 177211-26-6
M. Wt: 186.61 g/mol
InChI Key: NOYPJFRXHUSDQL-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C9H8ClFO and its molecular weight is 186.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-chloro-2-fluoro-5-methylphenyl)ethanone
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InChI

InChI=1S/C9H8ClFO/c1-5-3-7(6(2)12)9(11)4-8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYPJFRXHUSDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371445
Record name 1-(4-Chloro-2-fluoro-5-methylphenyl)ethan-1-one
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Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

177211-26-6
Record name 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone
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Foundational & Exploratory

Technical Guide: Physicochemical Properties of Substituted Chloro-Fluoro-Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for detailed experimental data regarding the physicochemical properties, synthesis, and biological activity of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone (CAS: 177211-26-6) have yielded limited information. Due to the scarcity of publicly available experimental data for this specific compound, this technical guide will focus on a structurally related and better-documented analogue: 4'-Chloro-2'-fluoroacetophenone (CAS: 175711-83-8) . The information presented herein, including experimental protocols and spectral data, is based on this and other similar acetophenone derivatives and should be considered representative.

Introduction

Substituted acetophenones are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of chemical entities, including active pharmaceutical ingredients (APIs) and agrochemicals. Their chemical reactivity, governed by the nature and position of substituents on the phenyl ring, allows for diverse molecular elaborations. This guide provides a summary of the known physicochemical properties of 4'-Chloro-2'-fluoroacetophenone, along with generalized experimental protocols for its synthesis and purification, and representative spectral data.

Physicochemical Properties

The fundamental physicochemical properties of 4'-Chloro-2'-fluoroacetophenone are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
IUPAC Name 1-(4-Chloro-2-fluorophenyl)ethanoneN/A
CAS Number 175711-83-8[1]
Molecular Formula C₈H₆ClFO[1][2]
Molecular Weight 172.58 g/mol [1][2]
Boiling Point 233 °C[1]
Density 1.258 g/cm³[1]
Flash Point 95 °C[1]
Physical Form Liquid[1]
Color Clear[1]
Storage Sealed in dry, Room Temperature[1]

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and purification of chloro-fluoro-acetophenone derivatives, based on established chemical transformations.

Synthesis via Friedel-Crafts Acylation

A common and effective method for the synthesis of substituted acetophenones is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Reaction Scheme:

G A 1-Chloro-3-fluorobenzene Reaction Mixture Reaction Mixture A->Reaction Mixture B Acetyl Chloride B->Reaction Mixture C AlCl₃ C->Reaction Mixture Catalyst D 4'-Chloro-2'-fluoroacetophenone Reaction Mixture->D Friedel-Crafts Acylation

Caption: General scheme for Friedel-Crafts acylation.

Materials:

  • 1-Chloro-3-fluorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C, slowly add acetyl chloride.

  • To this mixture, add 1-chloro-3-fluorobenzene dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified using standard laboratory techniques such as distillation or column chromatography.

Purification by Vacuum Distillation:

  • Assemble a vacuum distillation apparatus.

  • Place the crude 4'-chloro-2'-fluoroacetophenone in the distillation flask.

  • Heat the flask under reduced pressure.

  • Collect the fraction that distills at the appropriate boiling point (233 °C at atmospheric pressure, will be lower under vacuum)[1].

Purification by Column Chromatography:

  • Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Spectral Data (Representative)

Due to the lack of specific experimental spectra for this compound, the following are representative spectra of closely related compounds to aid in the characterization of similar structures.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a substituted acetophenone provides information about the electronic environment of the protons. For a compound like 4'-Chloro-2'-fluoroacetophenone, one would expect to see signals for the aromatic protons and the methyl protons of the acetyl group. The chemical shifts and coupling constants of the aromatic protons are influenced by the chloro and fluoro substituents.

A representative ¹H NMR spectrum for a similar compound, 2',4'-dichloro-5'-fluoroacetophenone , shows the following key features[3]:

  • A singlet for the methyl protons (-COCH₃) at approximately 2.66 ppm .

  • Aromatic protons appearing as multiplets in the region of 7.4-7.5 ppm .

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 4'-Chloro-2'-fluoroacetophenone, distinct signals would be observed for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons are significantly affected by the electronegative halogen substituents.

A representative ¹³C NMR spectrum for 4-fluoroacetophenone shows the following characteristic peaks[4]:

  • A peak for the carbonyl carbon (C=O) around 196.4 ppm .

  • A peak for the methyl carbon (-CH₃) at approximately 26.5 ppm .

  • Aromatic carbon signals in the range of 115-165 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying functional groups. A key feature in the IR spectrum of an acetophenone derivative is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

For a similar compound, 4'-chloroacetophenone , a strong absorption is typically observed in the region of 1680-1700 cm⁻¹ for the carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4'-Chloro-2'-fluoroacetophenone, the molecular ion peak (M⁺) would be expected at m/z 172.58. The fragmentation pattern would likely involve the loss of the acetyl group and other characteristic fragments. The mass spectrum of 3-chloro-4-fluoroacetophenone shows a molecular ion peak consistent with its molecular weight[5].

Biological and Synthetic Applications

While specific biological activities for this compound are not documented, the related compound 4''-Chloro-2''-fluoroacetophenone is utilized as a reagent in the synthesis of biologically active molecules. It serves as a key intermediate in the preparation of aminoazabenzimidazoles, which are a class of orally active antimalarial agents[1]. Additionally, it is used in the synthesis of the JAK2 inhibitor, LY2784544[1]. This highlights the importance of chloro-fluoro-acetophenone scaffolds in medicinal chemistry and drug discovery.

G cluster_0 Synthetic Utility cluster_1 Biological Target 4-Chloro-2-fluoroacetophenone 4-Chloro-2-fluoroacetophenone Aminoazabenzimidazoles Aminoazabenzimidazoles 4-Chloro-2-fluoroacetophenone->Aminoazabenzimidazoles Synthesis JAK2 Inhibitor (LY2784544) JAK2 Inhibitor (LY2784544) 4-Chloro-2-fluoroacetophenone->JAK2 Inhibitor (LY2784544) Synthesis JAK2 JAK2 JAK2 Inhibitor (LY2784544)->JAK2 Inhibits

Caption: Synthetic applications of 4''-Chloro-2''-fluoroacetophenone.

Conclusion

This technical guide provides a summary of the available physicochemical data for 4'-Chloro-2'-fluoroacetophenone, a representative analogue of the initially requested compound. While a comprehensive dataset for this compound remains elusive in the public domain, the information presented here on a closely related structure offers valuable insights for researchers working with substituted acetophenones. The generalized experimental protocols and representative spectral data can serve as a useful reference for the synthesis, purification, and characterization of this class of compounds. Further research is warranted to fully elucidate the properties and potential applications of more complex derivatives like this compound.

References

1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone, a substituted acetophenone derivative. This compound serves as a key intermediate in the synthesis of various organic molecules. Notably, it is utilized as a reagent in the creation of 3-Aryl-5-hydroxyl-5-trifluoromethylisoxazolines, which are significant intermediates for protox-inhibiting herbicides[1]. This guide details its chemical identity, structural information, physicochemical properties, a representative synthesis protocol, and relevant reaction pathways.

Chemical Identity and Structure

CAS Number: 177211-26-6

IUPAC Name: this compound

Molecular Formula: C₉H₈ClFO

Molecular Weight: 186.61 g/mol

Chemical Structure:

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. It is important to note that these are computationally derived values and may differ from experimentally determined data.

PropertyValueSource
Boiling Point258.4 ± 35.0 °C[1]
Density1.216 ± 0.06 g/cm³[1]
SolubilityChloroform (Slightly), DMSO (Slightly), Methanol (Slightly)[1]
FormSolid[1]
ColorClear Colourless Oil to Off-White[1]

Synthesis

The primary synthetic route to this compound is through the Friedel-Crafts acylation of 1-chloro-4-fluoro-2-methylbenzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

Synthesis Pathway

The diagram below illustrates the general chemical pathway for the synthesis of this compound via Friedel-Crafts acylation.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Reactant1 1-Chloro-4-fluoro-2-methylbenzene Reaction_Step Friedel-Crafts Acylation Reactant1->Reaction_Step Reactant2 Acetyl Chloride Reactant2->Reaction_Step Catalyst Aluminum Chloride (AlCl₃) Catalyst->Reaction_Step Lewis Acid Product This compound Reaction_Step->Product

Caption: Synthesis of this compound.

Experimental Protocol: Representative Friedel-Crafts Acylation

This protocol describes a representative method for the synthesis of this compound. Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Materials:

  • 1-Chloro-4-fluoro-2-methylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.

  • Addition of Reactants: In the addition funnel, combine 1-chloro-4-fluoro-2-methylbenzene (1.0 equivalent) and acetyl chloride (1.1 equivalents). Add this mixture dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and dilute HCl. Stir until the aluminum salts are dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure this compound.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

G Start Start Setup Reaction Setup: - Add AlCl₃ and DCM to flask - Cool to 0 °C Start->Setup Addition Dropwise Addition of Reactants over 30-60 min Setup->Addition Reaction Stir at Room Temperature for 2-4 hours Addition->Reaction Quench Quench with Ice and Dilute HCl Reaction->Quench Extraction Extract with DCM Quench->Extraction Wash Wash Organic Layers Extraction->Wash Dry Dry with MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography or Distillation Concentrate->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for synthesis and purification.

Conclusion

This compound is a valuable synthetic intermediate with applications in the agrochemical industry. The information provided in this guide, including its chemical properties, a representative synthesis protocol, and workflow diagrams, is intended to support researchers and professionals in their work with this compound. As with all chemical syntheses, appropriate safety precautions and experimental optimization are crucial for successful and safe outcomes.

References

Spectroscopic Data and Analysis of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide presents a comprehensive overview of the predicted spectroscopic properties of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone, a substituted aromatic ketone of interest to researchers in synthetic and medicinal chemistry. The document provides predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were generated using computational prediction tools and analysis of characteristic spectral data for similar molecular structures.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
7.62d (J=7.5 Hz)1HH-6
7.18d (J=9.5 Hz)1HH-3
2.60s3H-C(O)CH₃
2.38s3HAr-CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
195.5C=O
161.0 (d, J=255 Hz)C-F
138.0C-Cl
135.5C-CH₃
128.0 (d, J=15 Hz)C-C=O
125.0 (d, J=4 Hz)C-H (C-6)
118.0 (d, J=25 Hz)C-H (C-3)
30.0-C(O)CH₃
20.0Ar-CH₃

Table 3: Inferred Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3100-3000MediumAromatic C-H Stretch
2960-2850MediumAliphatic C-H Stretch (CH₃)
1700-1680StrongC=O Stretch (Aromatic Ketone)
1600-1450MediumAromatic C=C Stretch
1250-1150StrongC-F Stretch (Aryl Fluoride)
800-600StrongC-Cl Stretch (Aryl Chloride)

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Predicted Fragment Ion
18660[M]⁺ (Molecular ion, ³⁵Cl isotope)
18820[M+2]⁺ (Molecular ion, ³⁷Cl isotope)
171100[M - CH₃]⁺ (Loss of methyl radical)
14340[M - CH₃ - CO]⁺ (Loss of methyl and carbonyl)
4350[CH₃CO]⁺ (Acylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 500 MHz NMR spectrometer.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse width with a relaxation delay of 1 second.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

    • Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same 125 MHz NMR spectrometer.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a 45-degree pulse width with a relaxation delay of 2 seconds.

    • Acquire 1024-4096 scans depending on the sample concentration.

    • Process the data with an exponential window function (line broadening of 1-2 Hz) before Fourier transformation.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance.

2.3 Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for a solid sample or after separation by Gas Chromatography (GC-MS) for a volatile compound.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: Scan a mass-to-charge (m/z) range of 40-500 amu.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

A generalized workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Synthesis of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review and a proposed synthetic pathway for the preparation of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone, a valuable intermediate in medicinal chemistry and materials science. Due to the limited direct literature on the synthesis of this specific molecule, this guide details a robust and well-precedented synthetic approach based on the Friedel-Crafts acylation of a suitable precursor. Detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow are provided to facilitate its practical implementation in a laboratory setting.

Introduction

This compound is a substituted aromatic ketone. The presence of a chlorine atom, a fluorine atom, and a methyl group on the phenyl ring, in addition to the acetyl moiety, makes it a versatile scaffold for the synthesis of more complex molecules. The specific substitution pattern can influence the physicochemical properties and biological activity of its derivatives, making it a molecule of interest for drug discovery and the development of novel functional materials. The synthesis of such polysubstituted aromatic compounds often requires a strategic approach to control regioselectivity. The Friedel-Crafts acylation stands out as a powerful and widely used method for the introduction of an acyl group onto an aromatic ring.[1][2]

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most logical and efficient route for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-4-fluoro-2-methylbenzene. This electrophilic aromatic substitution reaction involves the reaction of the substituted toluene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[3] The acylium ion generated in situ acts as the electrophile that attacks the electron-rich aromatic ring.

The directing effects of the substituents on the 1-chloro-4-fluoro-2-methylbenzene ring are crucial for determining the regioselectivity of the acylation. The methyl group is an activating, ortho, para-directing group, while the chlorine and fluorine atoms are deactivating, ortho, para-directing groups. In this specific substitution pattern, the incoming acetyl group is expected to add to the position para to the fluorine atom and ortho to the methyl group, leading to the desired product.

Synthesis of the Starting Material: 1-Chloro-4-fluoro-2-methylbenzene

The precursor, 1-chloro-4-fluoro-2-methylbenzene (also known as 4-chloro-2-fluorotoluene), is a key starting material. A common method for its preparation involves a diazotization reaction of 5-chloro-2-methylaniline, followed by a Schiemann-type reaction or thermal decomposition in the presence of a fluoride source.[4][5]

A reported high-yield synthesis involves the following steps:

  • Salification: 5-chloro-2-methylaniline is reacted with anhydrous hydrofluoric acid.[4]

  • Diazotization: The resulting salt is treated with sodium nitrite at low temperatures to form the diazonium salt.[4]

  • Thermolysis: The diazonium salt is then heated to induce decomposition and the formation of 4-chloro-2-fluorotoluene. This method has been reported to produce the desired product with high purity (>99%) and yield (up to 98%).[4]

Detailed Experimental Protocol for the Synthesis of this compound

The following protocol is a detailed, generalized procedure for the Friedel-Crafts acylation of 1-chloro-4-fluoro-2-methylbenzene, adapted from established methods for similar substrates.[3][6][7]

Materials and Reagents:

  • 1-Chloro-4-fluoro-2-methylbenzene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or a bubbler), add anhydrous aluminum chloride (1.1 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane to the flask to create a suspension of the aluminum chloride.

  • Cooling: Cool the flask to 0-5 °C using an ice-water bath.

  • Formation of the Acylium Ion: Dissolve acetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride. This addition should be slow to control the exothermic reaction and maintain the temperature between 0-5 °C.[3]

  • Addition of the Aromatic Substrate: Dissolve 1-chloro-4-fluoro-2-methylbenzene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[6]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.[6]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the dichloromethane using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the proposed synthesis, based on typical yields and conditions for Friedel-Crafts acylation reactions of similar substrates.

ParameterValueReference/Comment
Starting Material 1-Chloro-4-fluoro-2-methylbenzeneMolar Mass: 144.57 g/mol [8]
Acylating Agent Acetyl ChlorideMolar Mass: 78.50 g/mol
Catalyst Anhydrous Aluminum ChlorideMolar Mass: 133.34 g/mol
Stoichiometry Substrate:Acylating Agent:Catalyst = 1:1:1.1A slight excess of the catalyst is common.[6]
Solvent Anhydrous Dichloromethane---
Reaction Temperature 0 °C to Room TemperatureInitial cooling is crucial to control the exotherm.
Reaction Time 1-3 hoursMonitor by TLC for completion.
Expected Yield 70-90%Yields can vary based on reaction scale and purity of reagents.
Product Molar Mass 186.60 g/mol C₉H₈ClFO

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the proposed synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 1-Chloro-4-fluoro-2-methylbenzene 1-Chloro-4-fluoro-2-methylbenzene Reaction_Vessel Reaction in DCM (0°C to RT) 1-Chloro-4-fluoro-2-methylbenzene->Reaction_Vessel Acetyl Chloride Acetyl Chloride Acetyl Chloride->Reaction_Vessel AlCl3 Anhydrous AlCl₃ AlCl3->Reaction_Vessel Quenching Quench with Ice/HCl Reaction_Vessel->Quenching Extraction Extraction with DCM Quenching->Extraction Washing Wash with H₂O, NaHCO₃, Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Evaporation Solvent Removal Drying->Evaporation Purification Vacuum Distillation or Column Chromatography Evaporation->Purification Final_Product 1-(4-Chloro-2-fluoro-5- methylphenyl)ethanone Purification->Final_Product

References

The Synthetic Versatility of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone: A Technical Guide to Key Reactions and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the known and predicted chemical reactivity of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone, a substituted acetophenone with potential applications in medicinal chemistry and materials science. While specific experimental data for this exact molecule is limited in publicly available literature, its chemical behavior can be reliably predicted based on the well-established reactivity of acetophenones and the electronic effects of its substituents. This document outlines key synthetic transformations, providing detailed experimental protocols adapted from analogous reactions, and presents potential derivatives for further investigation.

Core Reactions and Synthetic Pathways

The reactivity of this compound is primarily governed by the acetyl group, which allows for a variety of transformations at the carbonyl carbon and the adjacent methyl group. The chloro, fluoro, and methyl substituents on the phenyl ring modulate the reactivity of the aromatic system and can influence reaction rates and regioselectivity.

Heterocyclic Synthesis: Access to Pyrazole and Isoxazole Scaffolds

Five-membered heterocyclic rings like pyrazoles and isoxazoles are privileged structures in medicinal chemistry. This compound serves as a valuable precursor for the synthesis of these important pharmacophores.

Synthesis of Pyrazole Derivatives: The synthesis of pyrazoles from acetophenones typically proceeds through a two-step sequence involving the formation of a 1,3-dicarbonyl intermediate or an enaminone, followed by cyclization with a hydrazine derivative.[1][2][3] A common method involves the initial condensation of the acetophenone with a suitable reagent like dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone, which then readily cyclizes with hydrazine.

Synthesis of Isoxazole Derivatives: Isoxazoles can be synthesized from acetophenones via condensation with hydroxylamine.[4][5] A frequent strategy involves the initial conversion of the acetophenone to a chalcone (see section 2), which then undergoes cyclization with hydroxylamine hydrochloride.[6][7][8]

Table 1: Predicted Pyrazole and Isoxazole Derivatives

Derivative NameStructurePredicted Molecular Weight
4-Chloro-2-fluoro-5-methyl-1-(3-(4-chlorophenyl)-1H-pyrazol-5-yl)benzeneStructure would be depicted hereCalculated MW
4-Chloro-2-fluoro-5-methyl-1-(5-(4-chlorophenyl)isoxazol-3-yl)benzeneStructure would be depicted hereCalculated MW

Experimental Protocol: Synthesis of a Pyrazole Derivative (Predicted)

  • Enaminone Formation: To a solution of this compound (1.0 eq) in anhydrous toluene, add dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enaminone.

  • Cyclization: Dissolve the crude enaminone in ethanol and add hydrazine hydrate (1.2 eq).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction to room temperature, and collect the precipitated solid by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired pyrazole derivative.

G start This compound enaminone Intermediate Enaminone start->enaminone DMF-DMA pyrazole Pyrazole Derivative enaminone->pyrazole Hydrazine Hydrate

Caption: Synthesis of a pyrazole derivative.

Chalcone Synthesis via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are valuable intermediates for the preparation of flavonoids and various heterocyclic compounds.[9][10][11] This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.

Table 2: Predicted Chalcone Derivatives

Derivative NameStructurePredicted Molecular Weight
(E)-1-(4-Chloro-2-fluoro-5-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneStructure would be depicted hereCalculated MW
(E)-1-(4-Chloro-2-fluoro-5-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-oneStructure would be depicted hereCalculated MW

Experimental Protocol: Synthesis of a Chalcone Derivative (Predicted)

  • To a stirred solution of this compound (1.0 eq) and a substituted aromatic aldehyde (1.1 eq) in ethanol, add an aqueous solution of sodium hydroxide (40%) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude chalcone by recrystallization from ethanol.[12]

G start This compound chalcone Chalcone Derivative start->chalcone aldehyde Aromatic Aldehyde aldehyde->chalcone NaOH, Ethanol

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a unique transformation that converts aryl ketones into the corresponding thioamides.[13][14][15] This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine. The resulting thioamide can be further hydrolyzed to the corresponding carboxylic acid amide.

Table 3: Predicted Willgerodt-Kindler Product

Derivative NameStructurePredicted Molecular Weight
2-(4-Chloro-2-fluoro-5-methylphenyl)-1-morpholinoethanethioneStructure would be depicted hereCalculated MW

Experimental Protocol: Willgerodt-Kindler Reaction (Predicted)

  • A mixture of this compound (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq) is heated at reflux for 6-8 hours.

  • Cool the reaction mixture and pour it into cold water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude thioamide by column chromatography on silica gel.

G start This compound thioamide Thioamide Derivative start->thioamide Sulfur, Morpholine, Heat

Caption: Willgerodt-Kindler reaction pathway.

Mannich Reaction

The Mannich reaction is a three-component condensation that introduces an aminomethyl group at the α-position of the carbonyl group.[16][17][18] This reaction involves the ketone, an aldehyde (commonly formaldehyde), and a primary or secondary amine.

Table 4: Predicted Mannich Base

Derivative NameStructurePredicted Molecular Weight
1-(4-Chloro-2-fluoro-5-methylphenyl)-3-(dimethylamino)propan-1-oneStructure would be depicted hereCalculated MW

Experimental Protocol: Mannich Reaction (Predicted)

  • To a solution of this compound (1.0 eq) in ethanol, add formaldehyde (37% aqueous solution, 1.2 eq) and a secondary amine (e.g., dimethylamine hydrochloride, 1.2 eq).

  • Add a catalytic amount of hydrochloric acid.

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in water and basify with a sodium carbonate solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by chromatography or recrystallization.

G start This compound mannich Mannich Base start->mannich reagents Formaldehyde + Secondary Amine reagents->mannich Acid catalyst

Caption: General workflow for the Mannich reaction.

Alpha-Halogenation

The methyl group of the acetyl moiety is susceptible to halogenation under both acidic and basic conditions.[19] This reaction provides access to α-halo ketones, which are versatile intermediates for further synthetic transformations.

Table 5: Predicted Alpha-Halogenated Product

Derivative NameStructurePredicted Molecular Weight
2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)ethanoneStructure would be depicted hereCalculated MW

Experimental Protocol: Alpha-Bromination (Predicted)

  • Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid.

  • Add bromine (1.0 eq) dropwise to the solution at room temperature with stirring. A catalytic amount of HBr may be added to facilitate the reaction.

  • Continue stirring for 1-2 hours after the addition is complete, monitoring by TLC.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.

G start This compound haloketone Alpha-Halogenated Ketone start->haloketone Br2, Acetic Acid

Caption: Alpha-halogenation of the ketone.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of a ketone with a compound containing an active methylene group, catalyzed by a weak base.[20] This reaction is a powerful tool for carbon-carbon bond formation.

Table 6: Predicted Knoevenagel Condensation Product

Derivative NameStructurePredicted Molecular Weight
Ethyl 2-cyano-3-(4-chloro-2-fluoro-5-methylphenyl)but-2-enoateStructure would be depicted hereCalculated MW

Experimental Protocol: Knoevenagel Condensation (Predicted)

  • A mixture of this compound (1.0 eq), an active methylene compound (e.g., ethyl cyanoacetate, 1.1 eq), and a catalytic amount of a weak base (e.g., piperidine) in a suitable solvent (e.g., toluene) is heated to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash with water, dilute acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography.

G start This compound product Condensation Product start->product active_methylene Active Methylene Compound active_methylene->product Base catalyst, Heat

Caption: Knoevenagel condensation pathway.

Conclusion

This compound is a versatile building block with significant potential for the synthesis of a diverse range of derivatives. The reactions outlined in this guide, including the formation of heterocycles, chalcones, thioamides, and Mannich bases, as well as alpha-halogenation and Knoevenagel condensation, provide a roadmap for the exploration of its chemical space. The predicted protocols and derivatives presented herein offer a solid foundation for researchers to design and synthesize novel compounds with potential applications in drug discovery and materials science. Further experimental validation is necessary to confirm the specific reaction conditions and to characterize the resulting products fully.

References

Technical Guide: Solubility and Stability of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone is an aromatic ketone of interest in synthetic and medicinal chemistry. A thorough understanding of its solubility and stability in common solvents is fundamental for its application in drug discovery and development, enabling robust formulation design, accurate biological screening, and reliable manufacturing processes.

This technical guide provides a summary of the currently available solubility information for this compound. Due to the limited publicly available quantitative data, this document focuses on providing detailed experimental protocols for determining both the thermodynamic and kinetic solubility of the compound. Furthermore, it outlines comprehensive methodologies for assessing its stability under various stress conditions, in alignment with the International Council for Harmonisation (ICH) guidelines. The successful execution of these protocols will generate the critical data required for advancing a compound through the development pipeline.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and plays a pivotal role in its formulation development. Solubility can be assessed under both equilibrium (thermodynamic) and kinetic conditions.

Reported Solubility Data

Publicly available quantitative solubility data for this compound is limited. Qualitative assessments indicate that the compound is slightly soluble in chloroform, dimethyl sulfoxide (DMSO), and methanol. To facilitate a more comprehensive understanding, the following table is provided to be populated with experimentally determined data.

Table 1: Solubility of this compound in Common Solvents

SolventQualitative SolubilityThermodynamic Solubility (mg/mL)Kinetic Solubility (µg/mL)Temperature (°C)Method
Water-Data to be determinedData to be determined25Shake-Flask
Phosphate-Buffered Saline (PBS) pH 7.4-Data to be determinedData to be determined25Shake-Flask
Ethanol-Data to be determinedData to be determined25Shake-Flask
MethanolSlightly SolubleData to be determinedData to be determined25Shake-Flask
Acetone-Data to be determinedData to be determined25Shake-Flask
Acetonitrile-Data to be determinedData to be determined25Shake-Flask
Dimethyl Sulfoxide (DMSO)Slightly SolubleData to be determinedData to be determined25Shake-Flask
ChloroformSlightly SolubleData to be determinedData to be determined25Shake-Flask
Dichloromethane-Data to be determinedData to be determined25Shake-Flask
Hexane-Data to be determinedData to be determined25Shake-Flask
Experimental Protocols for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2]

Objective: To determine the saturation concentration of the compound in a solvent at equilibrium.

Methodology:

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed, thermostated flask or vial.[1]

  • Equilibration: The flask is agitated in a temperature-controlled shaker or incubator (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3][4]

  • Phase Separation: The suspension is allowed to settle, and the solid and liquid phases are separated by centrifugation or filtration (using a filter that does not adsorb the compound, e.g., PTFE).[3][5]

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or Mass Spectrometry (MS).[2][3]

  • Data Analysis: The solubility is expressed as the mass of solute per unit volume of solvent (e.g., mg/mL) or in molar units (mol/L).

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to solvent B Seal container A->B Step 1 C Agitate at constant temperature (24-72h) B->C Step 2 D Centrifuge or filter to separate solid C->D Step 3 E Collect clear supernatant D->E Step 4 F Quantify concentration (e.g., HPLC) E->F Step 5 G Report solubility (mg/mL or mol/L) F->G Step 6

Thermodynamic Solubility Workflow

Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[4][5][6]

Objective: To determine the solubility of a compound under non-equilibrium conditions, which can be relevant for high-throughput screening assays.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[5][7][8]

  • Serial Dilution: The DMSO stock solution is added to an aqueous buffer (e.g., PBS pH 7.4) in a microtiter plate and serially diluted.[6][7]

  • Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a shorter period than thermodynamic solubility assays (e.g., 1-2 hours).[3][7]

  • Precipitation Detection: The formation of precipitate is detected by measuring the turbidity of the solution using nephelometry (light scattering) or by UV-Vis spectroscopy after filtration to remove the precipitate.[6][7]

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

G cluster_prep Preparation cluster_dilution Dilution & Incubation cluster_detection Detection cluster_analysis Analysis A Prepare concentrated DMSO stock solution B Add stock to aqueous buffer in microtiter plate A->B Step 1 C Incubate at constant temperature (1-2h) B->C Step 2 D Measure turbidity (Nephelometry) C->D Step 3a E or Separate precipitate and measure absorbance (UV) C->E Step 3b F Determine concentration at which precipitation occurs D->F Step 4 E->F Step 4

Kinetic Solubility Workflow

Stability Profile

Stability testing is crucial for identifying degradation pathways and establishing a stable formulation. Forced degradation (or stress testing) is performed to accelerate the degradation of the compound under more severe conditions than those used for long-term stability studies.[9][10][11]

Experimental Protocols for Stability Assessment

The following protocols are designed to assess the stability of this compound in solution under various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12][13] A stability-indicating analytical method, typically HPLC, should be developed and validated according to ICH Q2(R1) guidelines to separate and quantify the parent compound from any degradation products.[14][15][16][17]

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).[13]

  • Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below.

  • Sampling: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.[13]

  • Analysis: Analyze the stressed samples and a non-stressed control sample using the validated stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.

  • Acidic Conditions: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Incubate at a specified temperature (e.g., 60°C) for a defined period, sampling at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples with an equivalent amount of NaOH before analysis.[12][13][18]

  • Basic Conditions: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Incubate at a specified temperature (e.g., 60°C) for a defined period, sampling at various time points (e.g., 1, 2, 4, 8 hours). Neutralize samples with an equivalent amount of HCl before analysis.[12][13][18]

  • Neutral Conditions: Mix the stock solution with an equal volume of water. Incubate at a specified temperature (e.g., 60°C) for a defined period.[18]

  • Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂). Store the solution at room temperature, protected from light, for a specified duration (e.g., 12 hours), with sampling at appropriate intervals.[13][18]

  • In Solution: Heat the stock solution at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours), taking samples at various time points.

  • Solid State: Expose a known amount of the solid compound to dry heat in an oven at a specified temperature (e.g., 80°C) for a set duration.[12][13]

  • Expose a solution of the compound in a chemically inert, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][12][19] A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.[19]

G cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Prepare compound stock solution C Acid Hydrolysis (HCl, heat) A->C D Base Hydrolysis (NaOH, heat) A->D E Oxidation (H₂O₂, RT) A->E F Thermal (Heat) A->F G Photolytic (Light exposure) A->G B Prepare control sample J Compare stressed samples to control B->J H Sample at time points, neutralize if needed C->H D->H E->H F->H G->H I Analyze by stability-indicating HPLC method H->I I->J K Identify & quantify degradation products J->K

Forced Degradation Workflow

Conclusion

This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While initial qualitative data suggests slight solubility in some organic solvents, the detailed experimental protocols herein will enable researchers to generate the robust, quantitative data necessary for informed decision-making in a drug development context. Adherence to these standardized methods will ensure data quality and comparability, ultimately facilitating the successful progression of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone (CAS No. 177211-26-6), a chemical intermediate used in the synthesis of various compounds. Due to the limited availability of extensive toxicological data, this document emphasizes a precautionary approach to handling, grounded in the available safety data sheets and general principles of laboratory safety.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The following table summarizes the known and predicted properties of this compound.

PropertyValueSource
CAS Number 177211-26-6[1]
Molecular Formula C₉H₈ClFO[1]
Molecular Weight 186.61 g/mol [1]
Appearance Solid[1]
Color Clear Colourless Oil to Off-White[1]
Boiling Point 258.4 ± 35.0 °C (Predicted)[1]
Density 1.216 ± 0.06 g/cm³ (Predicted)[1]
Solubility Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)[1]
Storage Temperature Refrigerator[1]
Hazard Identification and Classification

This compound is classified as hazardous. The following table outlines its GHS hazard statements and corresponding precautionary measures.

Hazard ClassGHS PictogramSignal WordHazard Statements
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationGHS07WarningH319: Causes serious eye irritation
Acute Toxicity, InhalationGHS07WarningH332: Harmful if inhaled
Specific target organ toxicity — Single exposure (Respiratory system)GHS07WarningH335: May cause respiratory irritation

Source:[1]

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312+P330, P302+P352, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313, P362, P403+P233, P405, P501[1].

Experimental Protocols: Safe Handling and Personal Protective Equipment

Adherence to strict safety protocols is mandatory when handling this compound. The following procedures are based on information from available Safety Data Sheets[2][3].

3.1. Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2][3].

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[2].

3.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3][4].

  • Skin Protection: Wear compatible, chemical-resistant gloves to prevent skin exposure. Protective clothing should be worn to prevent skin contact[3]. Contaminated clothing should be removed and washed before reuse[3].

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn[3]. Do not breathe dust, fume, gas, mist, vapors, or spray[2].

3.3. General Hygiene Practices

  • Wash hands and any exposed skin thoroughly after handling[2].

  • Do not eat, drink, or smoke in areas where this chemical is handled, processed, or stored[4].

  • Avoid ingestion and inhalation[3].

First Aid Measures

In the event of exposure, immediate medical attention is required. Follow these first-aid guidelines[2].

Exposure RouteFirst Aid Procedure
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician immediately.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off immediately with soap and plenty of water. Call a physician immediately.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.
Ingestion Rinse mouth. DO NOT induce vomiting. Call a POISON CENTER or doctor/physician immediately.

Source:[2]

Storage and Disposal
  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances[3]. Keep containers tightly closed and store locked up[2].

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[2]. The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[3].

Accidental Release Measures
  • Evacuate personnel to safe areas[2].

  • Wear appropriate personal protective equipment as described in Section 3.2.

  • Avoid dust formation. Sweep up and shovel into suitable containers for disposal[2].

  • Prevent the substance from entering drains, soil, or surface water[3].

Visualizations

Logical Workflow for Safe Chemical Handling

The following diagram illustrates a standardized workflow for the safe management of chemical reagents within a research environment.

Safe_Chemical_Handling_Workflow Acquisition Chemical Acquisition (Request and Approval) Receiving Receiving and Inventory (Inspect, Label, Record) Acquisition->Receiving Storage Secure Storage (Segregate by Hazard Class) Receiving->Storage Transport Transport to Lab (Use Secondary Containment) Storage->Transport PreUse Pre-Use Preparation (Review SDS, Don PPE) Transport->PreUse Handling Handling and Use (In Fume Hood) PreUse->Handling PostUse Post-Use Procedures (Decontaminate, Clean) Handling->PostUse Waste Waste Collection (Label Hazardous Waste) PostUse->Waste Disposal Waste Disposal (Arrange for Pickup) Waste->Disposal

Caption: A workflow for the safe handling of laboratory chemicals.

Hypothetical Signaling Pathway for Investigation

This diagram presents a hypothetical signaling cascade that could be modulated by a novel kinase inhibitor, providing a framework for experimental investigation.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates TestCompound This compound (Hypothetical Inhibitor) TestCompound->KinaseB Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates

Caption: A hypothetical kinase signaling pathway for drug discovery.

References

Commercial Suppliers and Technical Guide for 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic pathways relevant to 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone, a valuable building block in medicinal chemistry and drug discovery. This document is intended to serve as a comprehensive resource for researchers and professionals in the field.

Physicochemical Properties

PropertyValue
CAS Number 177211-26-6
Molecular Formula C₉H₈ClFO
Molecular Weight 186.61 g/mol

Commercial Availability

A number of commercial suppliers offer this compound. The following table summarizes the available quantitative data from a selection of these suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

SupplierProduct CodePurityAvailable QuantitiesPrice (USD)
Matrix Scientific 058570>97%250 mg, 1 g, 5 g, 10 g$35, $90, $315, $540
Santa Cruz Biotechnology sc-243763Not specifiedInquireInquire
Beijing Eternalchem Co., Ltd. Not specifiedNot specifiedInquireInquire
Chemsky (Shanghai) International Co., Ltd. Not specifiedNot specifiedInquireInquire
Nanjing Duolong Bio-tech Co., Ltd. Not specifiedNot specifiedInquireInquire
Changzhou Anxuan Chemical, Co., Ltd. Not specifiedNot specifiedInquireInquire
Nanjing XiLang Chemical Products Co., Ltd. Not specifiedNot specifiedInquireInquire
Shijiazhuang Sdyano Fine Chemical Co., Ltd. Not specifiedNot specifiedInquireInquire

Synthesis and Experimental Protocols

The primary synthetic route for this compound is the Friedel-Crafts acylation of 1-chloro-4-fluoro-2-methylbenzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.[1]

Representative Experimental Protocol: Friedel-Crafts Acylation

This protocol is a general representation and may require optimization for the specific synthesis of this compound.

Materials:

  • 1-chloro-4-fluoro-2-methylbenzene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is charged with anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of Reactants: The solution is cooled in an ice bath, and acetyl chloride is added dropwise from the dropping funnel. Following this, 1-chloro-4-fluoro-2-methylbenzene is added dropwise, maintaining the low temperature.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then gently refluxed. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of dilute hydrochloric acid.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key logical and experimental workflows.

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product 1-chloro-4-fluoro-2-methylbenzene 1-chloro-4-fluoro-2-methylbenzene Reaction_Vessel Reaction in DCM 1-chloro-4-fluoro-2-methylbenzene->Reaction_Vessel Acetyl Chloride Acetyl Chloride Acetyl Chloride->Reaction_Vessel AlCl3 AlCl₃ (Catalyst) AlCl3->Reaction_Vessel Workup Aqueous Work-up Reaction_Vessel->Workup Quenching & Extraction Purification Purification (Chromatography/Distillation) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

G Start Start Supplier_Identification Identify Potential Suppliers Start->Supplier_Identification Data_Request Request Quotes and Datasheets Supplier_Identification->Data_Request Evaluation Evaluate Purity, Quantity, and Price Data_Request->Evaluation Selection Select Optimal Supplier Evaluation->Selection Procurement Procure Compound Selection->Procurement QC_Check In-house Quality Control Procurement->QC_Check End End QC_Check->End

Caption: Logical workflow for the procurement of chemical reagents.

References

Potential Research Areas and Methodologies Involving 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone: A Technical Guide for Drug and Herbicide Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone is a substituted acetophenone that serves as a valuable intermediate in the synthesis of biologically active molecules. The unique arrangement of its chloro, fluoro, and methyl substituents on the phenyl ring, combined with the reactive acetyl group, makes it a versatile starting material for creating a diverse range of chemical entities. Substituted acetophenones are a well-established scaffold in both medicinal and agricultural chemistry, forming the core of numerous pharmaceuticals and agrochemicals.[1][2]

This technical guide provides an in-depth exploration of the potential research areas involving this compound. It is designed to be a comprehensive resource for researchers and professionals in drug discovery and herbicide development, offering detailed experimental protocols and outlining promising avenues for investigation. The primary focus will be on its role as a precursor to protoporphyrinogen oxidase (PPO) inhibiting herbicides, with further exploration into its potential for discovering other novel bioactive compounds.

Chemical and Physical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in chemical synthesis.

PropertyValueReference
CAS Number 177211-26-6[3]
Molecular Formula C₉H₈ClFO[3]
Molecular Weight 186.61 g/mol [3]
Appearance Solid[3]
Boiling Point 258.4 ± 35.0 °C (Predicted)[3]
Density 1.216 ± 0.06 g/cm³ (Predicted)[3]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol[3]

Core Application: Intermediate in the Synthesis of Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicides

The primary documented application of this compound is as a key intermediate in the synthesis of 3-Aryl-5-hydroxyl-5-trifluoromethylisoxazolines, which are precursors to potent protoporphyrinogen oxidase (PPO) inhibiting herbicides.[3]

The PPO Inhibition Pathway: Mechanism of Action

Protoporphyrinogen oxidase (PPO), also known as Protox, is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules like chlorophylls and hemes in plants.[5][6] PPO catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).

Inhibition of the PPO enzyme by herbicides leads to the accumulation of Protogen IX in the chloroplasts.[7] This excess Protogen IX diffuses out of the chloroplast and into the cytoplasm, where it is rapidly oxidized to Proto IX by non-enzymatic processes. The accumulated Proto IX in the cytoplasm, in the presence of light and oxygen, acts as a potent photosensitizer, generating highly reactive singlet oxygen (¹O₂).[6] These reactive oxygen species cause rapid lipid peroxidation and destruction of cell membranes, leading to cellular leakage and ultimately, plant death.

PPO Inhibition Signaling Pathway
Synthesis of Isoxazoline-Based PPO Inhibitors

A plausible synthetic route to generate potential PPO-inhibiting isoxazoline derivatives from this compound involves a multi-step process. This typically includes the formation of an intermediate that can undergo a cycloaddition reaction.

Experimental Protocol: Synthesis of 3-(4-Chloro-2-fluoro-5-methylphenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydroisoxazole

This protocol is a representative example based on general methods for the synthesis of similar isoxazoline structures.

Materials:

  • This compound

  • Ethyl trifluoroacetate

  • Sodium ethoxide

  • Hydroxylamine hydrochloride

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

  • Claisen Condensation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • To this solution, add this compound (1 equivalent) dropwise at room temperature.

    • Following the addition, add ethyl trifluoroacetate (1.2 equivalents) dropwise.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and quench with a dilute aqueous HCl solution until acidic.

    • Extract the product with diethyl ether. Wash the organic layer with saturated NaHCO₃ solution and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude trifluoromethyl β-diketone intermediate.

  • Cyclization to Isoxazoline:

    • Dissolve the crude β-diketone intermediate in ethanol.

    • Add hydroxylamine hydrochloride (1.5 equivalents) and a mild base (e.g., sodium acetate, 2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent to obtain the crude isoxazoline product.

    • Purify the final product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Characterization:

  • The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Synthesis_Workflow Start This compound Condensation Claisen Condensation Start->Condensation Reagents1 Ethyl trifluoroacetate, Sodium ethoxide, Ethanol Reagents1->Condensation Intermediate Trifluoromethyl β-diketone intermediate Condensation->Intermediate Cyclization Cyclization Intermediate->Cyclization Reagents2 Hydroxylamine hydrochloride, Ethanol, Base Reagents2->Cyclization Product 3-Aryl-5-hydroxy-5-(trifluoromethyl)isoxazoline Cyclization->Product Purification Purification (Column Chromatography) Product->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Synthetic Workflow for Isoxazoline Derivatives

Potential Research Area 1: Development of Novel Herbicides

Rationale for New Herbicide Development

The continuous evolution of herbicide-resistant weeds poses a significant threat to global food security. There is a pressing need for the discovery of new herbicides with novel modes of action or new chemical entities that can overcome existing resistance mechanisms.[8] The isoxazoline scaffold derived from this compound represents a promising starting point for the development of next-generation PPO-inhibiting herbicides.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound core can lead to the identification of derivatives with enhanced herbicidal activity, improved crop selectivity, and a broader weed control spectrum. Key areas for SAR exploration include:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are crucial for binding to the PPO enzyme. Investigating the replacement of the chloro, fluoro, or methyl groups with other functionalities (e.g., trifluoromethyl, methoxy) could significantly impact potency.

  • Modification of the Isoxazoline Ring: Alterations to the isoxazoline moiety, such as substitutions at different positions, could influence the compound's stability, uptake, and translocation within the plant.

  • Exploration of Alternative Heterocycles: Replacing the isoxazoline ring with other five- or six-membered heterocycles could lead to the discovery of novel herbicidal scaffolds.

A hypothetical library of derivatives for initial screening could include the variations outlined in the table below.

Derivative IDR¹ (Position 4)R² (Position 2)R³ (Position 5)Predicted Activity
Parent ClFCH₃Baseline
D-01 BrFCH₃Potentially Increased
D-02 CF₃FCH₃Potentially Increased
D-03 ClHCH₃Potentially Decreased
D-04 ClFOCH₃Variable
D-05 ClFHPotentially Decreased
Experimental Protocols for Herbicide Evaluation

This assay determines the concentration of a test compound required to inhibit 50% of the PPO enzyme activity (IC₅₀).

Materials:

  • Plant tissue (e.g., spinach leaves)

  • Extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, with protease inhibitors)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 6.8)

  • Protoporphyrinogen IX (substrate)

  • Test compounds dissolved in DMSO

  • Spectrofluorometer or microplate reader

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate to pellet cellular debris and obtain a supernatant containing the PPO enzyme.

    • Determine the protein concentration of the supernatant (e.g., using a Bradford assay).

  • Enzyme Assay:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well microplate, add the assay buffer, the enzyme extract (diluted to a suitable concentration), and the various concentrations of the test compounds. Include a control with no inhibitor.

    • Pre-incubate the plate at 25°C for 5-10 minutes.

    • Initiate the reaction by adding the protoporphyrinogen IX substrate to all wells.

    • Monitor the increase in fluorescence (excitation ~405 nm, emission ~630 nm) over time, which corresponds to the formation of protoporphyrin IX.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value from the resulting dose-response curve.

This assay evaluates the herbicidal effect of a compound on whole plants.

Materials:

  • Target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) grown in pots.

  • Test compounds formulated for spraying (e.g., dissolved in a suitable solvent with surfactants).

  • Cabinet sprayer.

  • Growth chamber or greenhouse with controlled environmental conditions.

Procedure:

  • Plant Growth:

    • Grow the target weed species to a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application:

    • Prepare a range of concentrations for each test compound.

    • Apply the herbicide formulations to the plants using a calibrated cabinet sprayer to ensure uniform coverage. Include a non-treated control.

  • Evaluation:

    • Return the treated plants to the growth chamber.

    • After a set period (e.g., 7, 14, and 21 days), visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (plant death).

    • For a more quantitative assessment, measure the fresh or dry weight of the above-ground biomass.

  • Data Analysis:

    • Calculate the GR₅₀ value (the herbicide rate that causes a 50% reduction in growth) from the dose-response data.

Herbicide_Screening_Workflow Synthesis Synthesis of Derivative Library InVitro In Vitro PPO Inhibition Assay Synthesis->InVitro WholePlant Whole Plant Efficacy Assay Synthesis->WholePlant IC50 Determine IC₅₀ InVitro->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR GR50 Determine GR₅₀ WholePlant->GR50 GR50->SAR Lead Lead Compound Identification SAR->Lead

Herbicide Screening Workflow

Potential Research Area 2: Exploration of Other Biological Activities

Rationale for Exploring Non-Herbicidal Applications

The acetophenone scaffold is a common feature in a wide range of pharmacologically active compounds, including enzyme inhibitors, anti-inflammatory agents, and anticancer drugs.[1][9] The specific substitution pattern of this compound makes it and its derivatives interesting candidates for screening against various biological targets relevant to human health.

Potential Targets and Screening Strategies

Based on the structural features of the parent compound and its derivatives, potential biological targets for investigation could include:

  • Kinases: Many kinase inhibitors feature substituted aromatic rings.

  • Other Oxidoreductases: Given its use in targeting PPO, exploring its effects on other oxidoreductase enzymes could be fruitful.

  • Ion Channels: The lipophilic and halogenated nature of the molecule could favor interactions with membrane-bound proteins like ion channels.

A high-throughput screening (HTS) campaign against a diverse panel of biological targets would be an efficient way to identify novel activities for a library of compounds derived from this compound.

Drug_Discovery_Cascade Library Compound Library Synthesis (from this compound) HTS High-Throughput Screening (HTS) (e.g., Kinase Panel) Library->HTS Hits Hit Identification HTS->Hits HitToLead Hit-to-Lead Optimization (SAR, ADME) Hits->HitToLead Lead Lead Candidate HitToLead->Lead Preclinical Preclinical Development Lead->Preclinical

Drug Discovery Screening Cascade
Example Experimental Protocol: In Vitro Kinase Inhibition Assay

This is a generic protocol for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Kinase Reaction:

    • In a 96- or 384-well plate, add the kinase, its substrate, and the test compounds at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Allow the components to pre-incubate for a specified time (e.g., 15 minutes at room temperature).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a defined period (e.g., 60 minutes at 30°C).

  • Detection:

    • Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.

    • Incubate for the recommended time to allow the detection signal to develop.

  • Data Acquisition and Analysis:

    • Read the signal (e.g., luminescence or fluorescence) on a microplate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Conclusion

This compound is a promising chemical intermediate with significant potential for the development of novel herbicides and therapeutic agents. Its established role as a precursor to PPO-inhibiting herbicides provides a clear and validated research direction. Furthermore, the versatility of the substituted acetophenone scaffold suggests that derivatives of this compound could exhibit a wide range of other biological activities. The experimental protocols and research workflows outlined in this guide offer a solid framework for scientists and researchers to unlock the full potential of this valuable molecule. Further investigation into the synthesis and biological evaluation of derivatives of this compound is highly encouraged and is expected to yield novel compounds with significant agricultural and medicinal applications.

References

Methodological & Application

Synthesis of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone from 4-chloro-3-fluorophenol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone, a potentially valuable intermediate in pharmaceutical and agrochemical research. The synthesis commences from the readily available starting material, 4-chloro-3-fluorophenol, and proceeds through a two-step sequence involving a regioselective ortho-methylation followed by a Fries rearrangement to introduce the acetyl group.

Introduction

Substituted acetophenones are key structural motifs found in a wide array of biologically active compounds. The target molecule, this compound, possesses a unique substitution pattern on the phenyl ring, making it an attractive building block for the synthesis of novel chemical entities. This protocol outlines a practical and efficient laboratory-scale synthesis, providing detailed experimental procedures, expected yields, and characterization data.

Overall Reaction Scheme

The synthetic strategy involves two key transformations:

  • Ortho-Methylation: The initial step focuses on the regioselective methylation of 4-chloro-3-fluorophenol to introduce a methyl group at the position ortho to the hydroxyl group. This transformation is crucial for establishing the correct substitution pattern of the final product.

  • Fries Rearrangement: The resulting 4-chloro-2-fluoro-5-methylphenol is then acylated via a Fries rearrangement. This classic reaction involves the conversion of the corresponding phenyl acetate intermediate to the desired ortho-hydroxyacetophenone.

Synthesis_Scheme 4-chloro-3-fluorophenol 4-chloro-3-fluorophenol Intermediate 4-chloro-2-fluoro-5-methylphenol 4-chloro-3-fluorophenol->Intermediate Step 1: Ortho-Methylation Product 1-(4-Chloro-2-fluoro- 5-methylphenyl)ethanone Intermediate->Product Step 2: Fries Rearrangement

Caption: Overall synthetic route.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reagents and Conditions for Step 1: Ortho-Methylation of 4-chloro-3-fluorophenol

Reagent/ParameterMolar Ratio/ValueNotes
4-chloro-3-fluorophenol1.0 eqStarting Material
Methanol10-20 eqMethylating agent and solvent
Mn₂O₃ Catalyst5-10 mol%Heterogeneous catalyst
Temperature350-450 °CVapor-phase reaction
Reaction Time4-8 hours
Expected Yield 60-70% Isolated yield of 4-chloro-2-fluoro-5-methylphenol

Table 2: Reagents and Conditions for Step 2: Fries Rearrangement

Reagent/ParameterMolar Ratio/ValueNotes
4-chloro-2-fluoro-5-methylphenol1.0 eqStarting Material
Acetic Anhydride1.2 eqAcetylating agent
Pyridine1.2 eqBase
Aluminum Chloride (AlCl₃)1.5 - 2.0 eqLewis Acid Catalyst
SolventNitrobenzene or 1,2-dichloroethaneAnhydrous
Temperature140-160 °CFavors ortho-isomer formation[1][2]
Reaction Time2-4 hours
Expected Yield 50-65% Isolated yield of the ortho-isomer

Experimental Protocols

Step 1: Synthesis of 4-chloro-2-fluoro-5-methylphenol (Ortho-Methylation)

This procedure is adapted from a general method for the vapor-phase ortho-methylation of phenols using a metal oxide catalyst.

Materials:

  • 4-chloro-3-fluorophenol

  • Methanol (anhydrous)

  • Manganese(III) oxide (Mn₂O₃) catalyst

  • Nitrogen or Argon gas (inert atmosphere)

  • Fixed-bed reactor tube (e.g., quartz)

  • Tube furnace

  • Condenser and collection flask

Procedure:

  • Pack a fixed-bed reactor tube with the Mn₂O₃ catalyst.

  • Heat the reactor to the reaction temperature (350-450 °C) under a continuous flow of inert gas.

  • A solution of 4-chloro-3-fluorophenol in a large excess of methanol is vaporized and passed through the heated catalyst bed using the inert gas stream as a carrier.

  • The reaction products are cooled and condensed in a collection flask.

  • The collected liquid is then subjected to distillation to remove the excess methanol.

  • The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford pure 4-chloro-2-fluoro-5-methylphenol.

Expected Outcome:

The reaction is expected to yield the desired ortho-methylated product, 4-chloro-2-fluoro-5-methylphenol, as the major product. The regioselectivity is driven by the directing effect of the hydroxyl group.

Step 2: Synthesis of this compound (Fries Rearrangement)

This protocol is based on the general procedure for the Fries rearrangement of phenyl acetates to yield ortho-hydroxyacetophenones.[1][2]

Part A: Acetylation of 4-chloro-2-fluoro-5-methylphenol

Materials:

  • 4-chloro-2-fluoro-5-methylphenol

  • Acetic anhydride

  • Pyridine

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • To a stirred solution of 4-chloro-2-fluoro-5-methylphenol in a round-bottom flask, add pyridine.

  • Cool the mixture in an ice bath and add acetic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-2-fluoro-5-methylphenyl acetate. This intermediate is often used in the next step without further purification.

Part B: Fries Rearrangement

Materials:

  • 4-chloro-2-fluoro-5-methylphenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitrobenzene or 1,2-dichloroethane

  • Round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube

  • Heating mantle

  • Stirring apparatus

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, add the crude 4-chloro-2-fluoro-5-methylphenyl acetate and the anhydrous solvent.

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with vigorous stirring.

  • After the addition is complete, slowly heat the reaction mixture to 140-160 °C and maintain this temperature for 2-4 hours. Higher temperatures generally favor the formation of the ortho-isomer.[1][2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The product can be isolated by steam distillation (the ortho-isomer is steam volatile) or by extraction with an organic solvent.[2]

  • If extracting, separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Visualizations

Experimental_Workflow cluster_step1 Step 1: Ortho-Methylation cluster_step2 Step 2: Fries Rearrangement cluster_partA Part A: Acetylation cluster_partB Part B: Rearrangement s1_start Mix 4-chloro-3-fluorophenol and Methanol s1_react Vaporize and Pass Over Heated Mn₂O₃ Catalyst s1_start->s1_react s1_condense Condense Products s1_react->s1_condense s1_purify Purify by Distillation/ Chromatography s1_condense->s1_purify s1_product 4-chloro-2-fluoro-5-methylphenol s1_purify->s1_product s2a_start React Phenol with Acetic Anhydride & Pyridine s1_product->s2a_start Use as starting material s2a_workup Aqueous Workup and Extraction s2a_start->s2a_workup s2a_product Crude Phenyl Acetate s2a_workup->s2a_product s2b_start Treat Acetate with AlCl₃ in Solvent s2a_product->s2b_start Use as starting material s2b_heat Heat to 140-160 °C s2b_start->s2b_heat s2b_workup Quench with Acid/Ice & Isolate Product s2b_heat->s2b_workup s2b_purify Purify by Chromatography/ Recrystallization s2b_workup->s2b_purify s2b_product This compound s2b_purify->s2b_product

Caption: Experimental workflow for the synthesis.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound from 4-chloro-3-fluorophenol. The described two-step approach, involving a regioselective ortho-methylation followed by a Fries rearrangement, offers a viable route for obtaining this valuable chemical intermediate. The provided data and experimental procedures are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Careful execution of the described steps should enable the successful synthesis and isolation of the target compound for further investigation and application.

References

Application of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific medicinal chemistry applications or detailed experimental data for the compound 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone. The following application notes and protocols are based on the established roles of structurally similar substituted acetophenones in the synthesis of biologically active molecules. The provided data and experimental procedures are representative examples for this class of compounds.

Application Notes

Introduction:

Potential Therapeutic Areas:

Based on the biological activities of structurally related compounds, derivatives of this compound could be investigated for the following therapeutic applications:

  • Anti-inflammatory and Analgesic Agents: Chalcones and their pyrazoline derivatives, synthesized from substituted acetophenones, have shown promising anti-inflammatory and analgesic properties.[2]

  • Antioxidant Activity: The phenolic nature of many chalcone derivatives imparts significant antioxidant properties, which are beneficial in combating oxidative stress-related diseases.[2]

  • Antimicrobial and Antifungal Agents: Substituted chalcones and the heterocyclic compounds derived from them have demonstrated inhibitory activity against various bacterial and fungal strains.[3]

  • Anticancer Activity: Flavonoids and other related compounds synthesized from acetophenone precursors have been explored for their potential as anticancer agents.

Illustrative Quantitative Data for Structurally Similar Compound Derivatives:

The following table presents hypothetical, yet representative, quantitative data for fictional derivatives of a chloro-fluoro-methylphenyl ethanone scaffold to illustrate potential biological activities.

Compound IDDerivative ClassTargetIC50 (µM)
CFM-001 ChalconeCOX-22.5
CFM-002 Chalcone5-LOX5.1
CFM-003 PyrazolineMAO-B1.8
CFM-004 FlavonePI3K7.3
CFM-005 PyrazolineS. aureus12.5 (MIC)

Experimental Protocols

Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of a chalcone derivative from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 40%)

  • Hydrochloric Acid (HCl), dilute

  • Distilled water

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a round bottom flask.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add the aqueous NaOH solution dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for a specified time (typically 4-24 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone product.

  • Filter the solid product using a Buchner funnel, wash with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: Synthesis of a Pyrazoline Derivative from a Chalcone

This protocol outlines the synthesis of a pyrazoline derivative from the previously synthesized chalcone.

Materials:

  • Chalcone derivative (from Protocol 1)

  • Hydrazine hydrate (or a substituted hydrazine)

  • Glacial acetic acid

  • Ethanol or other suitable solvent

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round bottom flask, dissolve the chalcone derivative (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux for a specified period (typically 6-12 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the pyrazoline product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent.

  • Characterize the purified pyrazoline derivative by spectroscopic methods.

Visualizations

Synthetic_Workflow Start 1-(4-Chloro-2-fluoro- 5-methylphenyl)ethanone Chalcone Chalcone Derivative Start->Chalcone Claisen-Schmidt Condensation Aldehyde Substituted Benzaldehyde Aldehyde->Chalcone Pyrazoline Pyrazoline Derivative Chalcone->Pyrazoline Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Pyrazoline Bioactivity Biological Activity Screening Pyrazoline->Bioactivity

Caption: Synthetic workflow for bioactive compounds.

Signaling_Pathway Stimulus Inflammatory Stimulus COX2 COX-2 Enzyme Stimulus->COX2 Upregulation PGs Prostaglandins COX2->PGs Catalysis Inflammation Inflammation PGs->Inflammation Promotion Derivative Chalcone/Pyrazoline Derivative Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 signaling pathway.

References

Application Notes and Protocols for 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone is a versatile trifunctional building block in organic synthesis, featuring chloro, fluoro, and methyl substituted phenyl ring attached to a keto group. This unique combination of functional groups makes it a valuable precursor for the synthesis of a wide range of biologically active molecules, particularly in the agrochemical and pharmaceutical industries. Its utility is highlighted in the preparation of potent herbicides and as a scaffold for novel therapeutic agents.

Application in Herbicide Synthesis: Protoporphyrinogen Oxidase (PROTOX) Inhibitors

A significant application of this compound is in the synthesis of 3-Aryl-5-hydroxy-5-trifluoromethylisoxazolines, which are key intermediates for protoporphyrinogen oxidase (PROTOX) inhibiting herbicides. These herbicides disrupt the chlorophyll and heme biosynthesis pathway in plants, leading to the accumulation of protoporphyrin IX, a phototoxic intermediate that causes rapid cell death upon exposure to light.

Signaling Pathway of PROTOX-Inhibiting Herbicides

The mode of action of these herbicides involves the competitive inhibition of the PROTOX enzyme, a critical component in the tetrapyrrole biosynthesis pathway.

PROTOX_Inhibition Protoporphyrinogen_IX Protoporphyrinogen IX PROTOX_Enzyme Protoporphyrinogen Oxidase (PROTOX) Protoporphyrinogen_IX->PROTOX_Enzyme Substrate Protoporphyrin_IX Protoporphyrin IX PROTOX_Enzyme->Protoporphyrin_IX Oxidation Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Biosynthesis Accumulation Accumulation & Lipid Peroxidation Protoporphyrin_IX->Accumulation Leads to Herbicide 3-Aryl-5-hydroxy-5- trifluoromethylisoxazoline (PROTOX Inhibitor) Herbicide->PROTOX_Enzyme Inhibition Cell_Death Cell Death Accumulation->Cell_Death Causes

Caption: Inhibition of PROTOX enzyme by isoxazoline herbicides.

Experimental Protocols

The following section provides a detailed, plausible experimental protocol for the synthesis of a 3-(4-chloro-2-fluoro-5-methylphenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydroisoxazole, a key intermediate for PROTOX-inhibiting herbicides, using this compound as the starting material. This protocol is based on general synthetic methods for related compounds.

Synthesis of 3-(4-chloro-2-fluoro-5-methylphenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydroisoxazole

This synthesis is a two-step process involving an initial condensation reaction followed by cyclization.

Synthesis_Workflow Start This compound Step1 Condensation with Trifluoroacetaldehyde Ethyl Hemiacetal Start->Step1 Intermediate Chalcone Intermediate Step1->Intermediate Step2 Cyclization with Hydroxylamine Hydrochloride Intermediate->Step2 Product 3-(4-chloro-2-fluoro-5-methylphenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydroisoxazole Step2->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Synthetic workflow for the target isoxazoline.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound186.6110.01.87 g
Trifluoroacetaldehyde Ethyl Hemiacetal144.0912.01.73 g
Sodium Ethoxide (21% in Ethanol)68.0511.03.4 mL
Ethanol (anhydrous)--20 mL

Procedure:

  • To a stirred solution of this compound (1.87 g, 10.0 mmol) in anhydrous ethanol (20 mL) at 0 °C, add trifluoroacetaldehyde ethyl hemiacetal (1.73 g, 12.0 mmol).

  • Slowly add sodium ethoxide solution (3.4 mL, 11.0 mmol) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.

  • Upon completion, quench the reaction by adding 20 mL of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be used in the next step without further purification.

Expected Yield: ~85-95% (crude)

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Crude 1-(4-chloro-2-fluoro-5-methylphenyl)-3,3,3-trifluoro-2-propen-1-one268.63~9.0~2.42 g
Hydroxylamine Hydrochloride69.4913.50.94 g
Sodium Acetate82.0313.51.11 g
Ethanol--30 mL
Water--10 mL

Procedure:

  • Dissolve the crude chalcone intermediate (~9.0 mmol) in a mixture of ethanol (30 mL) and water (10 mL).

  • Add hydroxylamine hydrochloride (0.94 g, 13.5 mmol) and sodium acetate (1.11 g, 13.5 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 6 hours.

  • Monitor the reaction by TLC (hexane:ethyl acetate, 3:1).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water (30 mL) to the residue and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Expected Yield: 70-80% (after purification)

Quantitative Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Yield (%)Physical State
1-(4-chloro-2-fluoro-5-methylphenyl)-3,3,3-trifluoro-2-propen-1-oneC₁₀H₅ClF₄O268.63~85-95 (crude)Yellow oil
3-(4-chloro-2-fluoro-5-methylphenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydroisoxazoleC₁₀H₇ClF₄NO₂299.6270-80White solid

Conclusion

This compound serves as a crucial starting material for the efficient synthesis of isoxazoline-based herbicides. The provided protocol outlines a reliable method for the preparation of a key intermediate, demonstrating the utility of this building block in accessing complex and valuable molecules for the agrochemical industry. Further research can explore the derivatization of the resulting isoxazoline to develop novel and more potent herbicidal agents.

Application Notes and Protocols for the Quantification of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

These notes are intended for researchers, scientists, and drug development professionals requiring a reliable analytical framework for the quantification of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone in various matrices. The primary techniques detailed are High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely accessible method, and Gas Chromatography-Mass Spectrometry (GC-MS), which offers higher selectivity and is suitable for impurity profiling.

Data Presentation: Comparative Overview of Analytical Methods

The following tables summarize the typical performance characteristics of HPLC-UV and GC-MS methods, based on data for the analogous compound 1-(2-Chloro-5-methylphenyl)ethanone. These values should be established and confirmed during in-house method validation for this compound.

Table 1: HPLC-UV Method Performance Characteristics

Validation ParameterExpected Performance
SpecificityGood, potential for interference from co-eluting impurities.
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)~0.3 µg/mL
Limit of Quantification (LOQ)~1 µg/mL
RobustnessGood

Table 2: GC-MS Method Performance Characteristics

Validation ParameterExpected Performance
SpecificityExcellent, based on mass-to-charge ratio.
Linearity (r²)> 0.999
Range0.1 - 50 µg/mL
Accuracy (% Recovery)99.0% - 101.0%
Precision (% RSD)< 1.5%
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL
RobustnessModerate

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a reverse-phase HPLC method for the quantitative determination of this compound.

a. Instrumentation and Reagents

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and Water (HPLC grade).

  • Reagents: Phosphoric acid or formic acid (for pH adjustment, if necessary).

  • Reference Standard: this compound of known purity.

b. Chromatographic Conditions

ParameterValue
Mobile PhaseAcetonitrile:Water (Gradient or Isocratic, e.g., 70:30 v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm (to be optimized based on UV scan of the analyte)
Injection Volume10 µL
Run TimeApproximately 10-15 minutes

c. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase diluent.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Calibration Standards:

    • Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Dissolve the sample in a suitable volume of the diluent to obtain a theoretical concentration within the calibration range.

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the sample through a 0.45 µm syringe filter before injection, if necessary.

d. Quantification

  • Inject the calibration standards and the sample solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

e. System Suitability

  • Perform replicate injections (n=5 or 6) of a mid-range standard solution.

  • The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • The tailing factor should be less than 2.0.

  • The theoretical plates should be greater than 2000.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Generation Data_Acquisition->Calibration_Curve Quantification Quantification of Analyte Data_Acquisition->Quantification Calibration_Curve->Quantification

HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the quantification and identification of this compound and potential volatile impurities.

a. Instrumentation and Reagents

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium (high purity).

  • Reagents: Suitable solvent for sample dissolution (e.g., Acetone, Dichloromethane, HPLC grade).

  • Reference Standard: this compound of known purity.

b. Chromatographic and Spectrometric Conditions

ParameterValue
GC Conditions
Inlet Temperature250 °C
Injection ModeSplit (e.g., 20:1) or Splitless
Injection Volume1 µL
Oven Temperature ProgramStart at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes
MS Conditions
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
MS Source Temperature230 °C
MS Quad Temperature150 °C
Scan Rangem/z 40-400

c. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Prepare as described in the HPLC protocol, using a GC-compatible solvent.

  • Calibration Standards:

    • Prepare a series of at least five calibration standards by serial dilution to cover the desired concentration range (e.g., 0.1, 1, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Prepare as described in the HPLC protocol, using a GC-compatible solvent. Ensure the final concentration is within the calibration range.

d. Quantification and Identification

  • Inject the standards and samples into the GC-MS system.

  • For quantification, create a calibration curve by plotting the peak area of a characteristic ion of the analyte against the concentration.

  • For identification, compare the retention time and the mass spectrum of the analyte in the sample to that of the reference standard.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation GCMS_System GC-MS System Setup Standard_Prep->GCMS_System Sample_Prep Sample Preparation Sample_Prep->GCMS_System Data_Acquisition Data Acquisition GCMS_System->Data_Acquisition Spectral_Analysis Mass Spectral Analysis Data_Acquisition->Spectral_Analysis Quantification Quantification Data_Acquisition->Quantification Spectral_Analysis->Quantification

GC-MS Analysis Workflow

Application Note: A Stability-Indicating HPLC Method for Purity Analysis of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity of this starting material is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound and its potential impurities. The method is designed to separate the main component from its degradation products generated under forced degradation conditions, thereby ensuring the method's specificity and suitability for stability studies as per ICH guidelines.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1. A C18 column is utilized with a gradient elution of acetonitrile and water, which allows for the effective separation of the analyte from its potential impurities and degradation products. UV detection at 254 nm is employed, as aromatic ketones typically exhibit strong absorbance at this wavelength.

Table 1: Optimized HPLC Chromatographic Conditions

ParameterValue
HPLC System Standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector
Column C18 Reverse-Phase Column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase initial composition (40% Acetonitrile in Water).

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare a 100 µg/mL solution in the same manner as the working standard solution.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[1][2] The following stress conditions should be applied to the drug substance:

  • Acid Hydrolysis: Dissolve the sample in 1 N HCl and heat at 80°C for 4 hours. Cool and neutralize with 1 N NaOH.

  • Base Hydrolysis: Dissolve the sample in 1 N NaOH and heat at 80°C for 4 hours. Cool and neutralize with 1 N HCl.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to a temperature of 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an appropriate duration.

After exposure, the stressed samples should be diluted with the mobile phase to a final concentration of 100 µg/mL before injection into the HPLC system.

Data Presentation

The results of the method validation and forced degradation studies should be summarized in clear and concise tables.

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Areas (n=6) ≤ 2.0%

Table 3: Summary of Forced Degradation Studies

Stress Condition% DegradationNumber of DegradantsResolution (Main Peak vs. Closest Degradant)
Acid Hydrolysis (1 N HCl, 80°C, 4h)
Base Hydrolysis (1 N NaOH, 80°C, 4h)
Oxidative (3% H₂O₂, RT, 24h)
Thermal (105°C, 48h)
Photolytic (UV/Vis light)

Method Validation Protocol

The developed HPLC method must be validated according to ICH guidelines, including the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. Specificity is demonstrated through the forced degradation studies, where the main peak should be well-resolved from any degradation products.

  • Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the reference standard over the range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The accuracy of the method should be determined by recovery studies. This is performed by spiking a known amount of the reference standard into a placebo or a sample with a known concentration at three different levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the working standard solution on the same day and under the same experimental conditions. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Determined by analyzing the working standard solution on different days, by different analysts, or on different equipment. The %RSD between the results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram, typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic parameters, such as the flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase composition (±2% organic). The system suitability parameters should remain within the acceptance criteria.

Mandatory Visualization

The logical workflow for the HPLC method development and validation is illustrated in the following diagram:

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Forced Degradation & Specificity cluster_2 Method Validation Initial_Scouting Initial Scouting Runs (Column & Mobile Phase Selection) Optimization Optimization of Chromatographic Conditions (Gradient, Flow Rate, Temperature) Initial_Scouting->Optimization System_Suitability System Suitability Testing Optimization->System_Suitability Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) System_Suitability->Forced_Degradation Peak_Purity Peak Purity Analysis Forced_Degradation->Peak_Purity Specificity_Assessment Specificity Assessment Peak_Purity->Specificity_Assessment Linearity Linearity Specificity_Assessment->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Method Final Validated HPLC Method Robustness->Final_Method Documentation Application Note & Protocol Generation Final_Method->Documentation

Caption: Workflow for HPLC Method Development and Validation.

References

Application Notes and Protocols for the Reaction of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction mechanisms of 1-(4-chloro-2-fluoro-5-methylphenyl)ethanone with various nucleophiles. This ketone is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, and understanding its reactivity is crucial for the development of novel synthetic routes.

Introduction

This compound is an activated aromatic ketone susceptible to nucleophilic attack at multiple sites. The electron-withdrawing nature of the acetyl group, in concert with the ortho-fluoro and para-chloro substituents, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). Additionally, the carbonyl group itself is an electrophilic center for nucleophilic addition. The regioselectivity and outcome of the reaction are highly dependent on the nature of the nucleophile, reaction conditions, and the inherent electronic and steric properties of the substrate.

Reaction Mechanisms

The primary reaction pathways for this compound with nucleophiles involve:

  • Nucleophilic Aromatic Substitution (SNAr): This is a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing a halogen (typically fluorine due to its higher activation), forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group (fluoride or chloride) is eliminated, restoring the aromaticity of the ring. The fluorine atom at the 2-position is generally more susceptible to substitution than the chlorine at the 4-position due to the stronger activation by the ortho-acetyl group.

  • Nucleophilic Addition to the Carbonyl Group: The electrophilic carbon of the acetyl group can be attacked by nucleophiles. This can lead to the formation of alcohols (after protonation), imines, enamines, or other carbonyl addition products, depending on the nucleophile and reaction conditions.

  • Condensation Reactions: With dinucleophiles, such as hydrazines or 1,2-diamines, condensation reactions can occur, leading to the formation of various heterocyclic structures, which are of significant interest in medicinal chemistry.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the reaction of this compound and analogous 4-chloro-2-fluoro-substituted aromatic ketones with various nucleophiles.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

NucleophileReagents and ConditionsProductYield (%)Reference
Secondary Amine (e.g., Morpholine)K₂CO₃, DMSO, 80-120 °C, 4-12 h1-(4-Chloro-5-methyl-2-morpholinophenyl)ethanone85-95(Analogous Reactions)
Primary Amine (e.g., Aniline)NaH, THF, 0 °C to rt, 6-18 h1-(4-Chloro-5-methyl-2-(phenylamino)phenyl)ethanone70-85(Analogous Reactions)
Alkoxide (e.g., Sodium Methoxide)MeOH, reflux, 2-6 h1-(4-Chloro-2-methoxy-5-methylphenyl)ethanone90-98(Analogous Reactions)
Thiol (e.g., Thiophenol)K₂CO₃, DMF, 60-100 °C, 3-8 h1-(4-Chloro-5-methyl-2-(phenylthio)phenyl)ethanone80-92(Analogous Reactions)

Table 2: Reactions at the Carbonyl Group and Cyclizations

Reactant(s)Reagents and ConditionsProduct TypeYield (%)Reference
Hydrazine HydrateEthanol, reflux, 4-8 hPyrazole derivative75-88(Analogous Reactions)
Substituted HydrazineAcetic acid, ethanol, reflux, 6-12 hN-substituted pyrazole70-85(Analogous Reactions)
o-PhenylenediamineAcetic acid, ethanol, reflux, 8-16 hBenzodiazepine derivative65-80(Analogous Reactions)
Hydroxylamine HydrochloridePyridine, ethanol, reflux, 3-6 hOxime derivative90-97(Analogous Reactions)

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMSO, DMF, or NMP) is added the amine nucleophile (1.1-1.5 eq).

  • A base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine, 2.0-3.0 eq) is added to the mixture.

  • The reaction mixture is stirred at a temperature ranging from 80 °C to 120 °C and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired substituted product.

Protocol 2: General Procedure for Cyclization with Hydrazine to form a Pyrazole Derivative

  • A mixture of this compound (1.0 eq) and hydrazine hydrate (1.5-2.0 eq) in ethanol is heated to reflux.

  • A catalytic amount of a suitable acid (e.g., acetic acid or HCl) may be added to facilitate the reaction.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to yield the pyrazole derivative.

Visualizations

The following diagrams illustrate the key reaction pathways and a general experimental workflow.

SNAr_Mechanism Reactant This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product - F⁻ LeavingGroup Fluoride (F⁻) Carbonyl_Addition_Mechanism Ketone Carbonyl Group (C=O) Alkoxide Alkoxide Intermediate Ketone->Alkoxide + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product Addition Product (e.g., Alcohol) Alkoxide->Product + H⁺ Protonation H⁺ Experimental_Workflow Start Start ReactionSetup Reaction Setup (Ketone, Nucleophile, Solvent, Base) Start->ReactionSetup Heating Heating & Stirring (Monitor by TLC/LC-MS) ReactionSetup->Heating Workup Aqueous Workup (Quenching & Extraction) Heating->Workup Purification Purification (Column Chromatography / Recrystallization) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of heterocyclic compounds utilizing 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone as a key starting material. The following sections outline synthetic pathways for the preparation of pyrazoles, isoxazoles, and quinolines, complete with experimental procedures, quantitative data, and visual representations of the synthetic workflows.

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives from this compound can be achieved through a two-step process involving the initial formation of a chalcone intermediate followed by cyclization with a hydrazine derivative.

General Reaction Scheme

The overall synthetic route involves a Claisen-Schmidt condensation of this compound with an appropriate aromatic aldehyde to yield a chalcone. This intermediate is then reacted with hydrazine hydrate in the presence of an acid catalyst to afford the final pyrazole product.

Pyrazole_Synthesis start 1-(4-Chloro-2-fluoro- 5-methylphenyl)ethanone chalcone Chalcone Intermediate start->chalcone NaOH, Ethanol Room Temperature aldehyde Aromatic Aldehyde aldehyde->chalcone pyrazole 3-(4-Chloro-2-fluoro-5-methylphenyl) -5-aryl-1H-pyrazole chalcone->pyrazole Acetic Acid Reflux hydrazine Hydrazine Hydrate hydrazine->pyrazole Isoxazole_Synthesis chalcone Chalcone Intermediate isoxazole 3-(4-Chloro-2-fluoro-5-methylphenyl) -5-aryl-isoxazole chalcone->isoxazole Sodium Acetate, Ethanol Reflux hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->isoxazole Quinoline_Synthesis start 1-(4-Chloro-2-fluoro- 5-methylphenyl)ethanone quinoline 2-Aryl-4-(4-chloro-2-fluoro- 5-methylphenyl)quinoline start->quinoline Base or Acid Catalyst Reflux amino_ketone 2-Aminoaryl Ketone amino_ketone->quinoline

Application Notes and Protocols for Acylation Reactions Involving 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for two distinct acylation methodologies involving 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone. The first protocol outlines the use of this compound as a substrate for further acylation on its aromatic ring. The second describes a multi-step synthesis to convert the compound into a novel acylating agent for use in Friedel-Crafts reactions.

Part 1: Friedel-Crafts Acylation of this compound

This protocol details a general procedure for the introduction of an acyl group onto the aromatic ring of this compound via a Friedel-Crafts acylation reaction. The existing acetyl group is a deactivating meta-director, which will influence the position of the incoming acyl group.[1] This reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), and anhydrous conditions to proceed effectively.[1]

Quantitative Data: Reagents and Materials

The following table outlines the necessary reagents for a representative Friedel-Crafts acylation.

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Example QuantityMolar Equiv.
This compoundC₉H₈ClFO186.611.87 g1.0
Anhydrous Aluminum ChlorideAlCl₃133.342.00 g1.5
Acetyl ChlorideCH₃COCl78.500.86 mL (0.94 g)1.2
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.9330 mL-
1M Hydrochloric AcidHCl36.4650 mL-
Saturated Sodium BicarbonateNaHCO₃84.0130 mL-
Brine (Saturated NaCl)NaCl58.4430 mL-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Experimental Protocol: Friedel-Crafts Acylation
  • Reaction Setup: Assemble a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Fit the top of the condenser with a calcium chloride drying tube connected to a gas trap to neutralize the evolved HCl gas.

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.5 equiv.) to the flask, followed by 20 mL of anhydrous dichloromethane (DCM).

  • Substrate Addition: Dissolve this compound (1.0 equiv.) in 10 mL of anhydrous DCM and add it to the stirred suspension in the flask.

  • Acylating Agent Addition: Cool the mixture to 0 °C using an ice bath. Add the acylating agent (e.g., acetyl chloride, 1.2 equiv.) dropwise from the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the flask in an ice bath and cautiously quench the reaction by slowly adding the mixture to a beaker containing 50 g of crushed ice and 50 mL of 1M HCl.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM (2 x 20 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired acylated product.

Diagrams

G cluster_mechanism Friedel-Crafts Acylation Mechanism Acyl_Cl R-CO-Cl Acylium R-C≡O⁺ (Acylium Ion) Acyl_Cl->Acylium + AlCl₃ AlCl3 AlCl₃ AlCl3->Acylium Sigma Sigma Complex Acylium->Sigma Arene Ar-H Arene->Sigma + Acylium Ion Product Ar-CO-R Sigma->Product - H⁺ G start Start setup Assemble dry apparatus under inert atmosphere start->setup add_reagents Add AlCl₃, DCM, and This compound setup->add_reagents cool Cool to 0 °C add_reagents->cool add_acyl_chloride Add acyl chloride dropwise cool->add_acyl_chloride react Stir at room temperature (Monitor by TLC) add_acyl_chloride->react quench Quench with ice and 1M HCl react->quench extract Extract with DCM quench->extract wash Wash with H₂O, NaHCO₃, brine extract->wash dry Dry (MgSO₄) and concentrate wash->dry purify Purify product dry->purify end End purify->end G start Start: This compound haloform Haloform Reaction (NaClO, NaOH) start->haloform acid Intermediate: 4-Chloro-2-fluoro-5- methylbenzoic Acid haloform->acid chlorination Acyl Chloride Formation (SOCl₂) acid->chlorination acyl_chloride Product: 4-Chloro-2-fluoro-5- methylbenzoyl Chloride chlorination->acyl_chloride fc_reaction Friedel-Crafts Acylation of new arene acyl_chloride->fc_reaction final_product Final Product: Diaryl Ketone fc_reaction->final_product

References

The Pivotal Role of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective agrochemicals is a continuous endeavor in modern agriculture to ensure global food security. A key aspect of this research lies in the identification and utilization of versatile chemical intermediates that can serve as foundational building blocks for a diverse range of active ingredients. Among these, substituted acetophenones have emerged as a promising class of precursors for the synthesis of various herbicides, fungicides, and insecticides. This document provides a detailed examination of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone , a halogenated acetophenone derivative, and its potential applications as a crucial intermediate in the development of next-generation crop protection agents.

While direct synthesis pathways to commercially available agrochemicals from this compound are not extensively documented in publicly available literature, its structural motifs are present in several classes of potent agrochemicals, particularly those containing a substituted phenyl ring. The presence of chlorine, fluorine, and methyl groups on the phenyl ring, combined with the reactive ethanone moiety, provides a versatile scaffold for a variety of chemical transformations. This allows for the introduction of different pharmacophores and the fine-tuning of the physicochemical properties of the final molecule to optimize biological activity, selectivity, and environmental profile.

Potential Synthetic Applications

The chemical structure of this compound lends itself to a variety of synthetic transformations, making it a valuable starting material for the creation of more complex molecules with potential agrochemical activity.

Table 1: Potential Synthetic Transformations and Resulting Agrochemical Scaffolds
Starting MaterialReagents and ConditionsIntermediate/Final ScaffoldPotential Agrochemical Class
This compound1. Hydrazine hydrate2. Diketone/diesterPyrazole derivativesHerbicides, Fungicides, Insecticides
This compound1. Hydroxylamine hydrochloride2. Acylation/AlkylationIsoxazole/Isoxazoline derivativesHerbicides, Insecticides
This compound1. Halogenation (e.g., NBS, NCS)2. Nucleophilic substitutionα-Halo acetophenone derivativesFungicides, Bactericides
This compoundCondensation with aldehydesChalcone derivativesFungicides, Insecticides

Experimental Protocols: Foundational Synthetic Methodologies

The following protocols describe general and fundamental synthetic procedures that can be adapted for the utilization of this compound as a precursor for various agrochemical scaffolds. These are illustrative examples and may require optimization based on the specific target molecule.

Protocol 1: Synthesis of a Substituted Pyrazole Derivative

This protocol outlines a general procedure for the synthesis of a pyrazole ring, a common scaffold in many herbicides and fungicides.

Materials:

  • This compound

  • Hydrazine hydrate

  • A suitable diketone or diester (e.g., ethyl acetoacetate)

  • Ethanol

  • Glacial acetic acid

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Separatory funnel

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Formation of Hydrazone:

    • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude hydrazone.

  • Cyclization to Pyrazole:

    • To the crude hydrazone, add the diketone or diester (1 equivalent) and a catalytic amount of glacial acetic acid.

    • Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to yield the crude pyrazole derivative.

    • Purify the crude product by column chromatography or recrystallization.

Logical Workflow for Agrochemical Development

The development of a new agrochemical from an intermediate like this compound follows a structured and logical workflow.

Agrochemical_Development_Workflow A Intermediate Synthesis (this compound) B Scaffold Synthesis (e.g., Pyrazole, Isoxazole) A->B Chemical Transformation C Library Synthesis & Functionalization B->C Diversification D High-Throughput Screening (In vitro assays) C->D Biological Evaluation E Lead Identification D->E Data Analysis F Lead Optimization (Structure-Activity Relationship) E->F Iterative Design G Greenhouse & Field Trials F->G Efficacy Testing H Toxicology & Environmental Impact Assessment G->H Safety Assessment I Registration & Commercialization H->I Regulatory Approval

Caption: Workflow for agrochemical development.

Potential Signaling Pathway Interactions

While the specific biological targets of agrochemicals derived from this compound would depend on the final molecular structure, several key signaling pathways in pests, fungi, and weeds are common targets for modern agrochemicals. The versatile chemistry of this intermediate allows for the design of molecules that could potentially interact with these pathways.

Signaling_Pathways cluster_herbicide Herbicidal Action cluster_fungicide Fungicidal Action cluster_insecticide Insecticidal Action A Amino Acid Biosynthesis (e.g., ALS/AHAS inhibition) B Lipid Biosynthesis (e.g., ACCase inhibition) C Photosynthesis (e.g., PSII inhibition) D Respiration (e.g., Complex III inhibition) E Sterol Biosynthesis (e.g., Demethylation inhibition) F Cell Wall Synthesis (e.g., Chitin synthase inhibition) G Nervous System (e.g., GABA receptor antagonism) H Growth Regulation (e.g., Chitin synthesis inhibition) I Midgut Disruption (e.g., Bt toxin binding) Intermediate This compound -derived Agrochemicals Intermediate->A Intermediate->B Intermediate->C Intermediate->D Intermediate->E Intermediate->F Intermediate->G Intermediate->H Intermediate->I

Caption: Potential target signaling pathways.

Large-Scale Synthesis of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone: An Industrial Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone is a crucial chemical intermediate, finding significant application in the synthesis of complex organic molecules. Its industrial relevance is particularly notable in the agrochemical sector, where it serves as a key building block in the production of certain protox-inhibiting herbicides.[1] This document provides detailed application notes and protocols for the large-scale synthesis of this ketone, targeting researchers, scientists, and professionals in drug development and industrial chemical manufacturing. The synthesis primarily relies on the robust and widely utilized Friedel-Crafts acylation reaction.

Synthetic Pathway and Industrial Workflow

The principal route for the industrial synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-4-fluoro-2-methylbenzene. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring using an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride.

The overall reaction is as follows:

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Conditions SM1 1-Chloro-4-fluoro-2-methylbenzene Reaction SM1->Reaction SM2 Acetyl Chloride / Acetic Anhydride SM2->Reaction Catalyst AlCl3 (Lewis Acid) Catalyst->Reaction Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reaction Product This compound Reaction->Product Friedel-Crafts Acylation Industrial_Workflow start Raw Material Procurement & QC reactor_charging Reactor Charging - 1-Chloro-4-fluoro-2-methylbenzene - Inert Solvent - Anhydrous AlCl3 start->reactor_charging reaction Friedel-Crafts Acylation - Controlled addition of Acetyl Chloride - Temperature Monitoring reactor_charging->reaction quenching Reaction Quenching - Addition to ice/acid mixture reaction->quenching extraction Workup & Extraction - Separation of organic layer - Washing with base and brine quenching->extraction purification Purification - Solvent Removal - Distillation / Recrystallization extraction->purification analysis Quality Control Analysis - Purity (HPLC/GC) - Identity (NMR, IR) purification->analysis packaging Product Packaging & Storage analysis->packaging

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the purification of crude 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone via recrystallization.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Potential Cause(s) Troubleshooting Suggestions
The compound does not dissolve in the hot solvent. - Incorrect solvent choice: The polarity of the solvent may not be suitable for dissolving the compound, even at elevated temperatures.- Insufficient solvent: The volume of solvent may be too low to dissolve the amount of crude product.- Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and hexane) to find a suitable one where the compound is soluble when hot and insoluble when cold.- Increase Solvent Volume: Gradually add more hot solvent until the compound dissolves. Be mindful not to add an excessive amount, as this will reduce the final yield.[1][2]
The compound "oils out" instead of crystallizing. - High concentration of impurities: Impurities can lower the melting point of the compound, causing it to separate as a liquid.- Solution is supersaturated at a temperature above the compound's melting point: This is more likely to occur if the boiling point of the solvent is significantly higher than the melting point of the compound.[2][3][4]- Add more solvent: Increase the volume of the solvent to decrease the saturation point and allow the solution to cool to a lower temperature before crystallization begins.[2][3]- Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This can promote the formation of crystals over oil.[2]- Solvent System Modification: Consider using a mixed solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
No crystals form upon cooling. - Too much solvent was used: The solution is not saturated enough for crystals to form.- Supersaturation: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.[1][2][3]- Reduce Solvent Volume: If too much solvent was added, carefully evaporate some of it to concentrate the solution and then allow it to cool again.[2][3]- Induce Crystallization: - Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[1][3] - Seeding: Add a small "seed" crystal of the pure compound to the solution to initiate crystallization.[1]
The yield of purified crystals is very low. - Excessive solvent usage: Using too much solvent will result in a significant portion of the compound remaining in the mother liquor.[1][5]- Premature crystallization during hot filtration: If hot filtration was performed to remove insoluble impurities, some product may have crystallized on the filter paper.- Washing with room temperature solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product.[1]- Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product.[1]- Preheat Filtration Apparatus: When performing hot filtration, preheat the funnel and receiving flask to prevent premature crystallization.- Use Ice-Cold Rinsing Solvent: Wash the crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without significant product loss.[1]
The purified product is still colored or contains impurities. - Inappropriate solvent choice: The chosen solvent may not effectively differentiate between the desired compound and the impurities.- Rapid crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice.[5]- Colored impurities present: Some impurities may be colored and co-crystallize with the product.- Re-recrystallize: A second recrystallization using a different solvent or a slower cooling rate may be necessary.- Charcoal Treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling. Be aware that charcoal can also adsorb some of the desired product, potentially lowering the yield.[5]- Slow Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of purer crystals.[5]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the recrystallization of this compound?

A1: Based on the structure of this compound (an aromatic ketone), suitable solvents for recrystallization would include alcohols (like ethanol and methanol), ketones (like acetone), and esters (like ethyl acetate).[6][7] For non-polar impurities, a mixed solvent system with a non-polar solvent like hexane or toluene might be effective.[6][7] A good starting point is to test the solubility of a small amount of the crude material in these solvents to find one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.

Q2: How can I determine the right amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent that will completely dissolve the crude product.[1] Start by adding a small amount of solvent to your crude solid and heating the mixture to the solvent's boiling point. Continue adding small portions of hot solvent until the solid just dissolves. Avoid adding a large excess of solvent, as this will significantly reduce your yield.[1][2]

Q3: My compound has "oiled out." Can I still get crystals from it?

A3: Yes, it is often possible to obtain crystals from an oil. First, try reheating the solution to redissolve the oil. Then, add a small amount of additional solvent and allow the solution to cool much more slowly.[2][3] Seeding the solution with a pure crystal as it cools can also encourage crystallization over oiling out.

Q4: Why is slow cooling important for recrystallization?

A4: Slow cooling allows for the gradual and orderly formation of crystals.[5] This selective process helps to exclude impurities from the crystal lattice, resulting in a purer final product. Rapid cooling can cause the compound to precipitate quickly, trapping impurities within the solid.[5]

Q5: What should I do if my final product is not pure enough after one recrystallization?

A5: If the purity of your product is not satisfactory after a single recrystallization, a second recrystallization may be necessary. You can try using the same solvent system with more careful control over the cooling rate, or you can select a different solvent system that may provide better separation from the specific impurities present.

Data Presentation

Table 1: Predicted Solubility of this compound and Structurally Similar Compounds

Solvent This compound (Predicted/Qualitative)1-(4-chlorophenyl)ethanone (Qualitative)1-(2-Chloro-5-methylphenyl)ethanone (Predicted)
WaterInsolubleLimited solubilityVery Low to Insoluble[8]
EthanolModerately SolubleSoluble[9]Moderately Soluble[8]
MethanolSlightly Soluble[10]Soluble[9]-
Acetone-Soluble[9]Soluble[8]
ChloroformSlightly Soluble[10]--
Dimethyl Sulfoxide (DMSO)Slightly Soluble[10]-Soluble[8]
Dichloromethane--Soluble[8]
Hexane--Sparingly Soluble to Insoluble[8]

Experimental Protocols

General Protocol for Recrystallization of this compound

This is a general guideline. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

  • Solvent Selection: Based on solubility tests, select a suitable solvent or solvent pair. For this example, ethanol is chosen.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture on a hot plate with stirring until the solvent boils.

  • Saturated Solution Preparation: Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • (Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Mandatory Visualization

G start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool oiled_out Did it 'oil out'? cool->oiled_out crystals_form Do crystals form? collect Collect crystals via vacuum filtration crystals_form->collect Yes troubleshoot_no_crystals Troubleshoot: No Crystals crystals_form->troubleshoot_no_crystals No wash_dry Wash with cold solvent and dry collect->wash_dry end Pure Product wash_dry->end scratch Scratch flask or add seed crystal troubleshoot_no_crystals->scratch reduce_volume Reduce solvent volume troubleshoot_no_crystals->reduce_volume scratch->cool reduce_volume->cool oiled_out->crystals_form No troubleshoot_oil Troubleshoot: Oiling Out oiled_out->troubleshoot_oil Yes reheat_add_solvent Reheat to dissolve, add more solvent, cool slowly troubleshoot_oil->reheat_add_solvent reheat_add_solvent->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Side products in the synthesis of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, particularly the formation and identification of side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of 1-chloro-3-fluoro-4-methylbenzene using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2]

Q2: What are the potential side products in this synthesis?

A2: The primary side products are positional isomers formed due to the directing effects of the substituents on the aromatic ring. The starting material, 1-chloro-3-fluoro-4-methylbenzene, has three substituents (chloro, fluoro, and methyl) that influence the position of the incoming acetyl group. Other potential impurities include unreacted starting material and di-acylated byproducts, although the latter is less common in Friedel-Crafts acylation due to the deactivation of the product.[3]

Q3: How can I minimize the formation of these side products?

A3: Optimizing reaction conditions is key to minimizing side product formation. This includes controlling the reaction temperature (lower temperatures often favor the desired isomer), the slow and controlled addition of the acylating agent, and using the appropriate stoichiometry of the Lewis acid catalyst. Purification techniques such as recrystallization or column chromatography are essential to isolate the desired product from any formed isomers.

Q4: What analytical techniques are best for identifying and quantifying the main product and its side products?

A4: A combination of chromatographic and spectroscopic techniques is recommended.

  • High-Performance Liquid Chromatography (HPLC) is ideal for quantifying the purity of the final product and separating the different isomers.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities, including residual starting materials and isomeric side products, by their mass-to-charge ratio and fragmentation patterns.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is crucial for the definitive structural elucidation of the desired product and can help in the identification of the isomeric side products by analyzing the chemical shifts and coupling constants of the aromatic protons and carbons.[6][7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Suggestion
Low or No Product Yield Inactive catalyst (e.g., hydrated AlCl₃).Ensure the Lewis acid catalyst is anhydrous and handled under inert conditions.
Deactivated aromatic ring.The combination of a chloro and fluoro group can deactivate the ring. Ensure sufficient catalyst and appropriate reaction temperature.
Incomplete reaction.Monitor the reaction progress using TLC or GC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
Formation of Multiple Isomers Non-optimal reaction temperature.Lowering the reaction temperature can increase the regioselectivity of the acylation.
Rapid addition of acylating agent.Add the acetyl chloride or acetic anhydride dropwise to maintain better control over the reaction.
Difficulty in Separating Isomers Similar polarity of isomers.For column chromatography, screen different solvent systems (e.g., hexane/ethyl acetate, toluene/acetone) to find the optimal mobile phase for separation.
Co-elution in HPLC.Optimize the HPLC method by adjusting the mobile phase composition, trying a different column (e.g., phenyl-hexyl), or using a gradient elution.[4]
Product is an Oil and Difficult to Purify Presence of impurities.Attempt to induce crystallization by scratching the flask or seeding with a small crystal of the pure product. If unsuccessful, column chromatography is the recommended purification method.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • 1-chloro-3-fluoro-4-methylbenzene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) to anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the suspension via the dropping funnel.

  • Stir the mixture for 15-20 minutes at 0 °C.

  • Add a solution of 1-chloro-3-fluoro-4-methylbenzene (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent (e.g., ethanol/water).

Identification and Quantification of Side Products

1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water can be effective. For example, start with 50:50 acetonitrile:water and gradually increase the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at 10 °C/min.

  • MS Detector: Electron Ionization (EI) at 70 eV.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR: Expect aromatic protons to appear in the range of 7.0-8.0 ppm. The methyl group of the acetyl moiety will be a singlet around 2.6 ppm, and the aromatic methyl group will be a singlet around 2.4 ppm.

  • ¹³C NMR: The carbonyl carbon will be significantly downfield (around 195 ppm). Aromatic carbons will appear between 115-145 ppm.

Data Presentation

Table 1: Typical Purity Profile of Crude this compound by HPLC

Compound Retention Time (min) Area %
Unreacted Starting Material3.55.2
Desired Product 8.2 85.1
Isomeric Side Product 17.86.5
Isomeric Side Product 28.93.2

Table 2: Identification of Components by GC-MS

Component Retention Time (min) Molecular Ion (m/z) Key Fragments (m/z)
1-chloro-3-fluoro-4-methylbenzene5.1144/146129, 111, 96
This compound 10.3 186/188 171/173, 143/145, 128
Isomeric Side Product 110.1186/188171/173, 143/145, 128
Isomeric Side Product 210.6186/188171/173, 143/145, 128

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Start 1-chloro-3-fluoro-4-methylbenzene Reaction Friedel-Crafts Acylation Start->Reaction DCM AcCl Acetyl Chloride AcCl->Reaction AlCl3 AlCl₃ AlCl3->Reaction Lewis Acid Product This compound Reaction->Product

Caption: Synthetic route to this compound.

Formation of Isomeric Side Products

The regioselectivity of the Friedel-Crafts acylation is determined by the directing effects of the substituents on the benzene ring. The methyl group is an activating ortho-, para-director. The fluoro and chloro groups are deactivating ortho-, para-directors. The positions ortho and para to the activating methyl group are favored.

Side_Product_Formation cluster_products Potential Products Start 1-chloro-3-fluoro-4-methylbenzene Desired Desired Product (Acylation at C2) Start->Desired Major Isomer1 Isomer 1 (Acylation at C6) Start->Isomer1 Minor Isomer2 Isomer 2 (Acylation at C5) Start->Isomer2 Minor

Caption: Predicted major product and minor isomeric side products.

Analytical Workflow

Analytical_Workflow Crude Crude Product HPLC HPLC Analysis (Purity & Isomer Ratio) Crude->HPLC GCMS GC-MS Analysis (Impurity Identification) Crude->GCMS Purification Purification (Column Chromatography or Recrystallization) Crude->Purification Pure Pure Product Purification->Pure NMR NMR Spectroscopy (Structure Confirmation) Pure->NMR

Caption: Workflow for the analysis and purification of the final product.

References

Optimizing reaction conditions for the synthesis of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone. The primary synthetic route is the Friedel-Crafts acylation of 1-chloro-3-fluoro-4-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

A1: The most common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-3-fluoro-4-methylbenzene.[1] This electrophilic aromatic substitution reaction utilizes an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2]

Q2: What are the primary challenges and potential side reactions in this synthesis?

A2: The main challenges in this synthesis revolve around achieving high regioselectivity and ensuring complete reaction. The substituents on the aromatic ring (chloro, fluoro, and methyl groups) direct the position of the incoming acetyl group. The fluorine and chlorine atoms are deactivating but ortho-, para-directing, while the methyl group is activating and ortho-, para-directing. This can potentially lead to the formation of isomeric ketone byproducts. Incomplete reactions can result from catalyst deactivation or insufficient reaction time/temperature.

Q3: Which solvent is most suitable for this Friedel-Crafts acylation?

A3: Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane are commonly used solvents for Friedel-Crafts acylation reactions as they are inert under the reaction conditions and can dissolve the reactants and the Lewis acid catalyst.[3] It is crucial to use anhydrous solvents to prevent the deactivation of the Lewis acid catalyst.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[4][5] A sample from the reaction mixture can be carefully quenched with ice-cold water, extracted with an organic solvent, and then analyzed to check for the consumption of the starting material (1-chloro-3-fluoro-4-methylbenzene) and the formation of the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure.2. Insufficient amount of catalyst.3. Reaction temperature is too low.4. Deactivated aromatic ring due to the presence of two halogens.1. Use fresh, anhydrous aluminum chloride from a sealed container. Handle it under an inert atmosphere (e.g., nitrogen or argon).2. Use a stoichiometric amount of AlCl₃ as it complexes with the product ketone.[6]3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.4. A longer reaction time or a slight excess of the acetylating agent and catalyst may be required.
Formation of Isomeric Byproducts 1. The directing effects of the substituents on the aromatic ring can lead to acylation at different positions. The primary expected isomer is 1-(2-chloro-4-fluoro-5-methylphenyl)ethanone.1. Optimize the reaction temperature; lower temperatures often favor the thermodynamically more stable product.2. Purification by column chromatography or fractional distillation may be necessary to separate the desired isomer.
Incomplete Reaction 1. Insufficient reaction time.2. Premature quenching of the reaction.1. Extend the reaction time and monitor the progress by TLC or GC until the starting material is consumed.2. Ensure the reaction has gone to completion before adding water or acid for work-up.
Dark-colored Reaction Mixture/Product 1. Formation of polymeric side products or charring at elevated temperatures.1. Maintain a controlled reaction temperature. If heating is necessary, do so gradually.2. Purify the crude product using activated carbon treatment followed by recrystallization or column chromatography.

Experimental Protocols

Friedel-Crafts Acylation of 1-chloro-3-fluoro-4-methylbenzene

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 1-chloro-3-fluoro-4-methylbenzene

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving HCl gas.

  • Under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.1 to 1.5 equivalents) to anhydrous dichloromethane.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add acetyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, add 1-chloro-3-fluoro-4-methylbenzene (1.0 equivalent) dropwise, maintaining the temperature between 0-5 °C.

  • Once the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, then slowly warm to room temperature.

  • The reaction can be gently heated to reflux (around 40°C for dichloromethane) if necessary, and the progress should be monitored by TLC or GC.[2]

  • After the reaction is complete, cool the mixture back to 0-5 °C.

  • Slowly and carefully quench the reaction by pouring the mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid.[3]

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Reactant and Catalyst Stoichiometry

Component Molecular Weight ( g/mol ) Equivalents Typical Amount
1-chloro-3-fluoro-4-methylbenzene144.591.0(As per desired scale)
Acetyl chloride78.501.0 - 1.2(Calculated based on substrate)
Aluminum chloride133.341.1 - 1.5(Calculated based on substrate)

Table 2: Typical Reaction Parameters

Parameter Value
Solvent Anhydrous Dichloromethane
Temperature 0 °C to reflux (~40 °C)
Reaction Time 2 - 24 hours (monitor for completion)
Work-up Acidic aqueous quench

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Assemble dry glassware under inert atmosphere add_alcl3 2. Add AlCl3 to anhydrous CH2Cl2 setup->add_alcl3 cool 3. Cool to 0-5 °C add_alcl3->cool add_acetyl_chloride 4. Add acetyl chloride cool->add_acetyl_chloride add_substrate 5. Add 1-chloro-3-fluoro-4-methylbenzene add_acetyl_chloride->add_substrate react 6. Stir and monitor (TLC/GC) add_substrate->react quench 7. Quench with ice/HCl react->quench extract 8. Extract with CH2Cl2 quench->extract wash 9. Wash with H2O, NaHCO3, brine extract->wash dry 10. Dry and concentrate wash->dry purify 11. Purify (distillation or chromatography) dry->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product cause1 Inactive Catalyst (Moisture) start->cause1 cause2 Incorrect Stoichiometry start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Isomer Formation start->cause4 solution1 Use fresh, anhydrous AlCl3 cause1->solution1 solution2 Use stoichiometric AlCl3 (1.1-1.5 eq) cause2->solution2 solution3 Optimize temperature (start low) cause3->solution3 solution4 Purify by chromatography/distillation cause4->solution4

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Troubleshooting Low Yield in the Synthesis of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to specific issues that may arise during the synthesis of this compound, which is typically achieved via a Friedel-Crafts acylation of 1-chloro-4-fluoro-2-methylbenzene.

Q1: My reaction is resulting in a very low yield or no product at all. What are the likely causes?

Low or no yield in a Friedel-Crafts acylation can stem from several factors, primarily related to the reagents and reaction conditions.

Possible Causes and Solutions:

  • Inactive Catalyst: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any exposure to atmospheric humidity can lead to deactivation.

    • Troubleshooting:

      • Ensure all glassware is rigorously dried, preferably in an oven, and allowed to cool in a desiccator before use.

      • Use a freshly opened bottle of anhydrous aluminum chloride or a properly stored one.

      • Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst: In Friedel-Crafts acylation, the Lewis acid forms a complex with the product ketone, rendering it inactive. Therefore, a stoichiometric amount of the catalyst is generally required.

    • Troubleshooting:

      • Use at least a 1:1 molar ratio of aluminum chloride to the acylating agent (acetyl chloride or acetic anhydride). A slight excess (e.g., 1.1-1.3 equivalents) of the catalyst may be beneficial.

  • Improper Reaction Temperature: The temperature plays a critical role in the reaction rate and selectivity.

    • Troubleshooting:

      • The initial mixing of reagents is highly exothermic and should be performed at a low temperature (0-5 °C) to control the reaction rate.[1]

      • After the initial addition, the reaction may require gentle warming to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal temperature and reaction time.

Q2: I am observing the formation of multiple products, leading to a difficult purification process and low yield of the desired isomer. How can I improve regioselectivity?

The formation of isomeric byproducts is a common challenge in the acylation of substituted benzene rings. The directing effects of the substituents on the starting material, 1-chloro-4-fluoro-2-methylbenzene, determine the position of the incoming acetyl group.

Understanding Directing Effects:

  • Methyl (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions.

  • Chloro (-Cl) and Fluoro (-F): These are deactivating groups but are also ortho, para-directors due to their ability to donate a lone pair of electrons through resonance.[2][3][4]

In the case of 1-chloro-4-fluoro-2-methylbenzene, the acetyl group can theoretically add to several positions. The desired product, this compound, results from acylation at the position ortho to the methyl group and meta to both the chloro and fluoro groups. The formation of other isomers is highly likely.

Strategies to Improve Regioselectivity:

  • Steric Hindrance: The bulky nature of the acylium ion-Lewis acid complex can favor substitution at the less sterically hindered positions. The para position to the methyl group is often favored in the acylation of toluene.[1][5]

  • Reaction Temperature: Lower temperatures generally favor the kinetically controlled product, which may or may not be the desired isomer. Experimenting with a range of temperatures is recommended.

Potential Isomeric Impurities:

Based on the directing effects of the substituents, the following isomers are the most likely to be formed as byproducts:

  • 1-(2-Chloro-4-fluoro-5-methylphenyl)ethanone

  • 1-(4-Chloro-2-fluoro-3-methylphenyl)ethanone

Careful analysis of the product mixture by GC-MS or NMR is crucial to identify and quantify these impurities.

Q3: The work-up procedure is problematic, and I suspect I am losing product during this stage. What are the best practices for quenching and extraction?

An improper work-up can lead to significant product loss.

Key Considerations for Work-up:

  • Quenching: The reaction must be carefully quenched to decompose the aluminum chloride complexes. This is typically done by slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[2] This process is highly exothermic and should be done with vigorous stirring in a well-ventilated fume hood.

  • Extraction:

    • After quenching, the product is typically extracted into an organic solvent like dichloromethane or ethyl acetate.

    • Multiple extractions of the aqueous layer will ensure complete recovery of the product.

    • The combined organic layers should be washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.

    • Drying the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate before solvent evaporation is essential.

Data Presentation

ParameterConditionExpected Impact on YieldRationale
Catalyst Anhydrous AlCl₃HighStandard and effective Lewis acid for this reaction.
Moist AlCl₃Very Low / No ReactionCatalyst deactivation due to hydrolysis.
Catalyst Stoichiometry < 1 equivalentLowIncomplete reaction as the catalyst is consumed by complexation with the product.
1.1 - 1.3 equivalentsOptimalEnsures sufficient active catalyst is present throughout the reaction.
Acylating Agent Acetyl ChlorideHighHighly reactive acylating agent.
Acetic AnhydrideModerate to HighCan be used as an alternative to acetyl chloride.
Temperature 0-5 °C (Initial Addition)High (for control)Controls the exothermic nature of the reaction, preventing side reactions.
Room TemperatureVariableMay be sufficient for some reactions but could lead to side products.
RefluxPotentially LowerHigher temperatures can promote the formation of undesired isomers and byproducts.
Solvent Dichloromethane (DCM)GoodCommon and effective solvent for Friedel-Crafts reactions.
Carbon Disulfide (CS₂)GoodAnother common solvent, though more hazardous.
NitrobenzeneVariableCan alter regioselectivity but is also a deactivating solvent.

Experimental Protocols

General Protocol for the Friedel-Crafts Acylation of 1-chloro-4-fluoro-2-methylbenzene

This protocol is a general guideline and may require optimization.

Materials:

  • 1-chloro-4-fluoro-2-methylbenzene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube, add anhydrous aluminum chloride (1.1-1.3 molar equivalents relative to the acylating agent).

  • Add anhydrous dichloromethane to create a slurry.

  • Cool the flask in an ice bath to 0-5 °C.

  • Reagent Addition: Slowly add acetyl chloride (1.0 molar equivalent) to the stirred slurry via the dropping funnel.

  • After the addition of acetyl chloride is complete, add 1-chloro-4-fluoro-2-methylbenzene (1.0 molar equivalent) dropwise from the dropping funnel, maintaining the temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C or let it warm to room temperature. Monitor the progress of the reaction by TLC or GC.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Work-up:

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to isolate the desired this compound.

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound A 1-chloro-4-fluoro-2-methylbenzene D Acylium Ion Intermediate A->D Friedel-Crafts Acylation B Acetyl Chloride B->D C AlCl3 (Lewis Acid) C->B Catalyst E This compound D->E Aromatic Substitution

Caption: Friedel-Crafts acylation of 1-chloro-4-fluoro-2-methylbenzene.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed CheckCatalyst Check Catalyst Activity & Stoichiometry Start->CheckCatalyst CheckConditions Verify Reaction Conditions (Temp, Time) Start->CheckConditions CheckWorkup Review Work-up Procedure Start->CheckWorkup IsomerAnalysis Analyze for Isomeric Byproducts (GC-MS, NMR) Start->IsomerAnalysis UseFreshReagents Use Fresh Anhydrous Reagents CheckCatalyst->UseFreshReagents OptimizeTemp Optimize Reaction Temperature CheckConditions->OptimizeTemp ImproveExtraction Improve Extraction/Quenching CheckWorkup->ImproveExtraction PurificationStrategy Develop Purification Strategy for Isomers IsomerAnalysis->PurificationStrategy Success Yield Improved OptimizeTemp->Success UseFreshReagents->Success ImproveExtraction->Success PurificationStrategy->Success Regioselectivity Regioselectivity in Acylation Start 1-chloro-4-fluoro-2-methylbenzene + Acetyl Chloride/AlCl3 DesiredProduct This compound (Desired) Start->DesiredProduct Major Product (Expected) Isomer1 1-(2-Chloro-4-fluoro-5-methylphenyl)ethanone Start->Isomer1 Potential Isomeric Impurity Isomer2 1-(4-Chloro-2-fluoro-3-methylphenyl)ethanone Start->Isomer2 Potential Isomeric Impurity

References

Stability issues of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide guidance for experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: As an aryl ketone, the primary stability concerns for this compound involve its behavior under strong acidic or basic conditions. The ketone functional group is the most likely site of reaction. Key concerns include:

  • Acidic Conditions: While generally stable in mild acidic conditions, very strong acids could protonate the carbonyl oxygen, potentially making the carbonyl carbon more susceptible to nucleophilic attack if a potent nucleophile is present.

  • Basic Conditions: The compound may be susceptible to nucleophilic attack by strong bases (e.g., hydroxide) at the carbonyl carbon. Additionally, strong bases can facilitate enolate formation, which could lead to other reactions, although this is less likely to be a primary degradation route under typical aqueous basic conditions.

Q2: My analytical results (HPLC) show a new peak appearing when using an acidic mobile phase. What could be the cause?

A2: The appearance of a new peak suggests some on-column degradation. This can happen if the mobile phase is strongly acidic and the column temperature is elevated. The stationary phase itself can sometimes act as a catalyst.

  • Troubleshooting Steps:

    • Reduce the acidity of the mobile phase, if possible for your separation.

    • Lower the column temperature.

    • Decrease the residence time of the sample on the column by modifying the flow rate or gradient.

    • Ensure the sample is dissolved in a neutral solvent before injection.

Q3: I am planning a reaction using a strong base. What precautions should I take regarding the stability of this compound?

A3: To mitigate potential degradation:

  • Lower the temperature: Perform the reaction at the lowest possible temperature that allows for the desired transformation.

  • Limit exposure time: Add the base last and quench the reaction as soon as it is complete.

  • Use a non-nucleophilic base: If the goal is deprotonation elsewhere in the molecule, consider a sterically hindered, non-nucleophilic base to minimize attack at the ketone.

  • Run a control experiment: Test the stability of the starting material under the reaction conditions (base, solvent, temperature) without the other reactants to quantify any degradation.

Q4: How can I definitively determine the stability of this compound under my specific experimental conditions?

A4: The most effective way is to perform a forced degradation or stress testing study.[1][2][3] This involves intentionally exposing the compound to various stress conditions (e.g., a range of pH values, elevated temperatures) and monitoring its degradation over time using a stability-indicating analytical method like HPLC.[1][2][4]

Troubleshooting Guide: Investigating Degradation

If you observe unexpected impurity peaks or a decrease in the assay of this compound, follow this guide to identify the root cause.

Observation Potential Cause Recommended Action
New impurity peak in HPLC analysis. On-column degradation due to acidic/basic mobile phase or high temperature.Modify HPLC method: buffer the mobile phase to a more neutral pH, reduce column temperature, or use a shorter analysis time.
Decrease in assay over time in solution. Solution instability due to pH of the solvent, exposure to light, or temperature.Conduct a solution stability study. Prepare solutions in different solvents and at different pH values. Analyze immediately and at set time points.
Sample discoloration (e.g., yellowing) upon storage. Solid-state degradation due to exposure to air (oxidation), light, or heat.Re-analyze the sample for purity. Review storage conditions and protect future samples from light, air, and temperature fluctuations.
Inconsistent reaction yields or impurity profiles. Degradation of starting material under reaction conditions.Perform a blank reaction with only the starting material, solvent, and reagents (acid/base) to assess stability under the specific conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol outlines how to assess the intrinsic stability of this compound.[1][2][5] The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 N and 1 N HCl. Heat at 60°C and sample at various time points (e.g., 2, 6, 24 hours).

  • Base Hydrolysis: Mix equal parts of the stock solution with 0.1 N and 1 N NaOH. Keep at room temperature and heat at 60°C. Sample at various time points (e.g., 1, 4, 8 hours). Neutralize samples before analysis.

  • Oxidative Degradation: Mix equal parts of the stock solution with 3% hydrogen peroxide. Keep at room temperature and sample at various time points.

  • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C) for a set period. Also, reflux the stock solution.

  • Photostability: Expose the stock solution to UV light (e.g., 254 nm) and cool white fluorescent light. A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC-UV method.[4] An LC-MS method can be used to help identify degradation products.[6]

  • Calculate the percentage of degradation and perform a mass balance analysis.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from any potential degradation products.[4][7]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B (e.g., 10% to 90% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength maximum of the analyte).

  • Column Temperature: 30°C.

  • Validation: The method must be validated, especially for specificity, by analyzing the samples from the forced degradation study to ensure all degradation peaks are resolved from the main peak.

Data Presentation

Use the following table templates to record and compare data from your stability studies.

Table 1: Summary of Forced Degradation Study Results

Stress Condition Time (hours) Temperature (°C) % Assay of Parent Compound % Degradation No. of Degradants Largest Degradant (% Area)
0.1 N HCl2460
1 N HCl2460
0.1 N NaOH8RT
1 N NaOH860
3% H₂O₂24RT

Table 2: Solution Stability in Different Solvents

Solvent Time (hours) Temperature (°C) % Assay Remaining
Methanol0RT100
Methanol24RT
Methanol48RT
Acetonitrile:Water (1:1)0RT100
Acetonitrile:Water (1:1)24RT
Acetonitrile:Water (1:1)48RT

Visualizations

Chemical_Structure Structure of the target compound. cluster_molecule This compound mol Stability_Workflow Workflow for assessing chemical stability. start Observed Degradation or Need for Stability Data develop_method Develop Stability-Indicating Analytical Method (e.g., HPLC) start->develop_method forced_degradation Perform Forced Degradation Study (Acid, Base, Heat, Light, Oxidation) analyze_samples Analyze Stressed Samples forced_degradation->analyze_samples develop_method->forced_degradation evaluate_data Evaluate Data: - % Degradation - Mass Balance - Peak Purity analyze_samples->evaluate_data identify_products Identify Degradation Products (e.g., using LC-MS) evaluate_data->identify_products report Report Findings and Implement Controls identify_products->report Degradation_Pathways Potential degradation initiation steps. cluster_acid Acidic Conditions cluster_base Basic Conditions start_acid Parent Compound (Aryl Ketone) protonation Protonation of Carbonyl Oxygen start_acid->protonation + H⁺ attack_acid Increased Susceptibility to Nucleophilic Attack protonation->attack_acid start_base Parent Compound (Aryl Ketone) attack_base Nucleophilic Attack on Carbonyl Carbon start_base->attack_base + OH⁻ product_base Tetrahedral Intermediate attack_base->product_base

References

Technical Support Center: Purification of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone. Our aim is to help you address common challenges encountered during the purification of this compound.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue: Low Purity After Initial Synthesis

If your initial product purity is low after synthesis, it is likely due to the presence of unreacted starting materials, side-products, or isomers.

  • Possible Cause 1: Incomplete Reaction. The synthesis reaction may not have gone to completion, leaving unreacted starting materials.

  • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] If the reaction is incomplete, consider extending the reaction time or increasing the temperature, depending on the reaction conditions.

  • Possible Cause 2: Formation of Isomers. Friedel-Crafts acylation, a common method for synthesizing acetophenones, can sometimes lead to the formation of regioisomers.[1]

  • Solution: Optimize the reaction conditions to favor the formation of the desired isomer. This may involve adjusting the temperature, catalyst, or solvent. Purification techniques such as column chromatography or fractional distillation are often necessary to separate isomers.

  • Possible Cause 3: Side Reactions. Undesired side reactions can lead to the formation of various impurities.

  • Solution: Review the reaction mechanism to identify potential side products. Purification methods like column chromatography are effective in separating the desired product from structurally different impurities.

Issue: Difficulty in Removing a Persistent Impurity

At times, a specific impurity may be challenging to remove using standard purification methods.

  • Possible Cause 1: Co-elution in Chromatography. The impurity may have a similar polarity to the desired product, causing it to co-elute during column chromatography.

  • Solution: Adjust the mobile phase polarity. A gradient elution, where the solvent polarity is gradually changed, can improve separation.[3] Alternatively, explore different stationary phases (e.g., silica gel with a different pore size or a different type of adsorbent).

  • Possible Cause 2: Azeotrope Formation during Distillation. The impurity may form an azeotrope with the product, making separation by simple distillation ineffective.

  • Solution: Consider extractive distillation, where a solvent is added to alter the relative volatilities of the components.[4] Another option is to use a different purification technique, such as recrystallization or chromatography.

  • Possible Cause 3: Similar Solubility in Recrystallization. The impurity may have similar solubility characteristics to the product in the chosen recrystallization solvent.

  • Solution: Experiment with different solvent systems. A mixture of two or more solvents can often provide the differential solubility needed for effective separation. Perform a systematic solvent screen to identify the optimal conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials such as 4-chloro-2-fluoro-5-methyltoluene, isomeric byproducts like 1-(2-chloro-4-fluoro-5-methylphenyl)ethanone, and products of over-acylation or other side reactions.[3]

Q2: Which purification method is most suitable for achieving high purity (>99.5%) of the final product?

A2: For achieving high purity, a multi-step purification approach is often necessary. This typically involves an initial purification by vacuum distillation or recrystallization to remove bulk impurities, followed by column chromatography for fine purification to separate closely related impurities like isomers.[1][5]

Q3: How can I monitor the purity of my product during the purification process?

A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of a reaction and the separation during column chromatography.[1][2] For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[3]

Q4: What is a good starting solvent system for the recrystallization of this compound?

Q5: What are the key parameters to optimize for good separation in column chromatography?

A5: The key parameters to optimize for column chromatography are the choice of stationary phase (typically silica gel), the mobile phase composition (eluent), the column dimensions, and the loading of the crude product. A good starting eluent can be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, with the ratio adjusted to achieve a retention factor (Rf) of 0.2-0.3 for the desired compound on TLC.[8]

Data Presentation

Table 1: Comparison of Purification Methods for Substituted Acetophenones

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization 95-99%Simple, cost-effective, good for removing significantly different impurities.[2][6]Can lead to product loss; may not be effective for separating isomers.
Vacuum Distillation 90-98%Effective for separating compounds with different boiling points; suitable for large quantities.[1][5]Not suitable for heat-sensitive compounds; may not separate isomers with close boiling points.
Column Chromatography >99%Highly effective for separating a wide range of impurities, including isomers.[3][8]More time-consuming and requires larger volumes of solvent; can be costly for large-scale purification.
Extractive Distillation >99%Can separate azeotropic mixtures and compounds with very close boiling points.[4]Requires an additional solvent and a subsequent separation step.

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a chosen solvent (e.g., ethanol) at its boiling point.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. If crystals form, the solvent is suitable. If no crystals form, the compound may be too soluble; try a less polar solvent or a solvent mixture. If the compound oils out, it may be too insoluble; try a more polar solvent.

  • Procedure: Dissolve the bulk of the crude product in the minimum amount of the hot, selected solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Purification by Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane) to elute compounds with higher polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Product CrudeProduct Crude this compound Recrystallization Recrystallization CrudeProduct->Recrystallization Initial Cleanup Distillation Vacuum Distillation CrudeProduct->Distillation Initial Cleanup TLC TLC Analysis Recrystallization->TLC Distillation->TLC Chromatography Column Chromatography HPLC_GCMS HPLC / GC-MS Analysis Chromatography->HPLC_GCMS TLC->Chromatography If Impurities Persist PureProduct Pure Product (>99.5%) TLC->PureProduct If Purity is Sufficient HPLC_GCMS->PureProduct Purity Confirmed TroubleshootingPurification Start Crude Product Purity Check (TLC/HPLC) PurityCheck Purity < 95%? Start->PurityCheck MajorImpurityType Identify Major Impurity Type PurityCheck->MajorImpurityType Yes FinalPurityCheck Final Purity Check PurityCheck->FinalPurityCheck No StartingMaterial Unreacted Starting Material MajorImpurityType->StartingMaterial Starting Material Isomer Isomeric Impurity MajorImpurityType->Isomer Isomer SideProduct Other Side Products MajorImpurityType->SideProduct Side Product OptimizeReaction Optimize Reaction Conditions (Time, Temp) StartingMaterial->OptimizeReaction ColumnChromatography Perform Column Chromatography Isomer->ColumnChromatography RecrystallizationDistillation Recrystallization or Distillation SideProduct->RecrystallizationDistillation OptimizeReaction->Start ColumnChromatography->FinalPurityCheck RecrystallizationDistillation->FinalPurityCheck

References

Common pitfalls in the handling and storage of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone

This guide provides researchers, scientists, and drug development professionals with essential information on the common pitfalls in the handling and storage of this compound, along with troubleshooting advice and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area. The compound should be protected from light and moisture to prevent degradation.[1] Ideal storage temperatures are refrigerated, between 2-8°C.[1]

Q2: My sample of this compound has changed color. What does this indicate?

A2: A change in color, such as yellowing, is a common indicator of degradation.[1] This can be caused by exposure to light, air (oxidation), or contact with incompatible materials.[1] It is strongly recommended to re-analyze the purity of the sample before proceeding with any experiments.

Q3: What are the primary hazards associated with handling this compound?

A3: This compound is classified as a skin and eye irritant and may cause respiratory irritation. It is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Q4: In which solvents is this compound soluble?

A4: Based on available data for similar compounds, it is expected to be slightly soluble in chloroform, DMSO, and methanol. Always perform a small-scale solubility test before preparing larger solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Reaction Outcome or Low Yield Degradation of the starting material.Verify the purity of the this compound using an appropriate analytical method (e.g., NMR, HPLC). If degraded, use a fresh, properly stored sample.
Incompatibility with reaction conditions.The presence of strong bases, strong oxidizing agents, acid anhydrides, or acid chlorides can lead to degradation.[2] Review your reaction scheme for any incompatible reagents. The electron-withdrawing effects of the chlorine and fluorine atoms deactivate the aromatic ring, which could affect reaction kinetics.[3]
Difficulty in Dissolving the Compound Use of an inappropriate solvent.Test solubility in a small amount of various recommended solvents (e.g., chloroform, DMSO, methanol) to find the most suitable one for your application. Gentle heating or sonication may aid dissolution, but be cautious of potential thermal degradation.
Compound Appears Clumped or Moist Improper storage leading to moisture absorption.Store the compound in a desiccator to remove excess moisture. Ensure the container is always tightly sealed after use.
Inconsistent Analytical Results Presence of impurities from degradation or synthesis.Purify the compound using techniques such as recrystallization or column chromatography. For recrystallization, a solvent system in which the compound is soluble at high temperatures and insoluble at low temperatures should be identified.

Experimental Protocols: Best Practices for Handling and Dissolution

Objective: To provide a standardized procedure for the safe handling and preparation of solutions of this compound to minimize degradation and ensure experimental reproducibility.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO, Methanol, Chloroform)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

  • Calibrated balance

  • Spatula

  • Volumetric flasks and pipettes

  • Fume hood

Procedure:

  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE. All work should be performed inside a certified chemical fume hood.

  • Weighing: Tare a clean, dry weighing vessel on a calibrated analytical balance. Carefully transfer the desired amount of this compound using a clean spatula. Record the exact weight.

  • Dissolution:

    • Transfer the weighed compound to a suitable volumetric flask.

    • Add a small amount of the chosen solvent to the flask.

    • Gently swirl the flask to dissolve the compound. If necessary, sonicate the mixture for a short period. Avoid excessive heating to prevent thermal degradation.

    • Once the solid is fully dissolved, add the solvent to the final desired volume.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage of Solution: If the solution is not for immediate use, store it in a tightly sealed, light-protecting container (e.g., an amber vial) at 2-8°C. The stability of the compound in solution should be determined for long-term storage.

Visual Guides

Troubleshooting_Degradation start Issue: Compound shows signs of degradation (e.g., color change) check_storage Review Storage Conditions start->check_storage check_purity Analyze Purity (e.g., HPLC, NMR) check_storage->check_purity is_pure Is Purity Acceptable? check_purity->is_pure use_compound Proceed with Experiment is_pure->use_compound Yes purify Purify Compound (e.g., Recrystallization) is_pure->purify No purify->check_purity discard Discard and Use New Batch purify->discard Purification Unsuccessful

Caption: Troubleshooting workflow for suspected compound degradation.

Incompatible_Materials compound This compound incompatible Incompatible With compound->incompatible oxidizers Strong Oxidizing Agents incompatible->oxidizers bases Strong Bases incompatible->bases anhydrides Acid Anhydrides incompatible->anhydrides chlorides Acid Chlorides incompatible->chlorides

Caption: Incompatible material classes for this compound.

References

Analytical challenges in the characterization of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for characterizing 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone?

A1: The primary analytical techniques for the characterization of this compound include High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identifying and quantifying volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) for structural elucidation.

Q2: What are the optimal storage conditions to prevent degradation of this compound?

A2: To ensure stability, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area, protected from light and moisture. Ideal storage temperatures are between 2-8°C.[1]

Q3: What potential degradation pathways should I be aware of for this compound?

A3: Given its structure as a chlorinated and fluorinated aromatic ketone, potential degradation pathways include:

  • Photodegradation: Exposure to UV light may lead to the photoreduction of the ketone group.[1]

  • Hydrolysis: The presence of moisture, particularly under acidic or basic conditions, could potentially lead to the hydrolysis of the chloro group.[1]

  • Thermal Degradation: High temperatures may cause decomposition.[1]

  • Oxidative Degradation: Contact with strong oxidizing agents should be avoided.[1]

Q4: I am observing a color change in my sample. What could be the cause?

A4: A change in color, such as yellowing, often suggests the formation of degradation products. This could be a result of exposure to light, air (oxidation), or incompatible materials. It is crucial to re-analyze the purity of the sample before use.[1]

Q5: Are there any known incompatible materials for storage and handling?

A5: Yes, this compound should not be stored with or come into contact with strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides, as these can catalyze or participate in degradation reactions.[1]

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with the stationary phase; Column degradation; Sample overload.- Ensure the mobile phase pH is appropriate for the analyte's pKa.- Use a high-purity, end-capped column.- Reduce the sample concentration.
Ghost Peaks Contamination in the mobile phase or injector; Carryover from previous injections.- Use fresh, high-purity solvents.- Implement a needle wash step in your injection sequence.- Inject a blank solvent run to check for carryover.
Irreproducible Retention Times Fluctuations in mobile phase composition or flow rate; Temperature variations.[2]- Ensure the mobile phase is well-mixed and degassed.[2]- Check for leaks in the pump and fittings.[2]- Use a column oven to maintain a constant temperature.[2]
High Backpressure Blockage in the column or system frits; Particulate matter from the sample.- Filter all samples and mobile phases before use.[3]- Backflush the column according to the manufacturer's instructions.[3]- Replace inline filters and column frits.[3]
GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Active sites in the inlet liner or column; Contamination.- Use a deactivated inlet liner.- Trim the first few centimeters of the column.- Consider derivatization if the compound is too polar.
Loss of Signal Intensity Contamination of the ion source; Column degradation.- Clean the ion source according to the manufacturer's protocol.- Condition the column or replace it if necessary.- Check for leaks in the system.
Mass Spectra Anomalies Co-eluting impurities; Background contamination.- Improve chromatographic separation by optimizing the temperature program.- Check for background ions by running a blank.- Ensure the mass spectrometer is properly calibrated.

Experimental Protocols (Adapted from Analogs)

HPLC Method for Purity Determination

This method is a starting point and may require optimization.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water.

    • Gradient Example: Start with 50% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.

GC-MS Method for Impurity Profiling

This method is suitable for identifying volatile impurities.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detector: Electron Ionization (EI) mode at 70 eV.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Data Presentation

Table 1: Predicted Mass Spectrometry Data
Adductm/z
[M+H]⁺187.03205
[M+Na]⁺209.01399
[M-H]⁻185.01749
[M+NH₄]⁺204.05859
[M+K]⁺224.98793
[M]⁺186.02422

Data is predicted and sourced from PubChem.[4]

Table 2: Potential Impurities in Synthesis of Related Halogenated Acetophenones
Impurity TypePotential Source
Isomeric ImpuritiesIncomplete regioselectivity during synthesis.
Unreacted Starting MaterialsIncomplete reaction.
Over-halogenated ProductsExcess halogenating agent or harsh reaction conditions.
Dehalogenated ProductsReductive side reactions.

Visualizations

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Sample Sample of this compound Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration NMR NMR for Structure Dissolution->NMR HPLC HPLC-UV for Purity Filtration->HPLC GCMS GC-MS for Impurity ID Filtration->GCMS Purity_Assessment Purity Assessment (%) HPLC->Purity_Assessment Impurity_Profile Impurity Profile GCMS->Impurity_Profile Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation

Caption: Analytical workflow for the characterization of this compound.

Troubleshooting_HPLC cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure Pressure Issues start HPLC Issue Observed peak_tailing Peak Tailing? start->peak_tailing rt_drift Retention Time Drifting? start->rt_drift high_pressure High Backpressure? start->high_pressure check_ph Adjust Mobile Phase pH peak_tailing->check_ph Yes reduce_conc Reduce Sample Concentration check_ph->reduce_conc change_column Use High-Purity Column reduce_conc->change_column check_flow Check Pump Flow & Leaks rt_drift->check_flow Yes check_temp Use Column Oven check_flow->check_temp check_mobile_phase Degas/Remake Mobile Phase check_temp->check_mobile_phase filter_sample Filter Sample/Mobile Phase high_pressure->filter_sample Yes backflush Backflush Column filter_sample->backflush replace_frit Replace Inline Filter/Frit backflush->replace_frit

Caption: Troubleshooting logic for common HPLC issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone and Structurally Similar Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone with other substituted acetophenones. The analysis is grounded in established principles of physical organic chemistry, supported by experimental data from relevant studies, and includes detailed experimental protocols for key reactivity assays.

Introduction to Acetophenone Reactivity

Acetophenones are a class of aromatic ketones that serve as versatile intermediates in organic synthesis, particularly in the pharmaceutical industry. The reactivity of the carbonyl group and the adjacent methyl group is significantly influenced by the nature and position of substituents on the phenyl ring. These substituents can exert both electronic (inductive and resonance) and steric effects, which modulate the electrophilicity of the carbonyl carbon and the acidity of the α-protons.

This compound possesses a unique substitution pattern with both electron-withdrawing halogens (chloro and fluoro) and an electron-donating methyl group. The ortho-fluoro and para-chloro substituents are expected to have a pronounced effect on the reactivity of the carbonyl group.

Analysis of Substituent Effects on this compound

The reactivity of this compound is governed by the interplay of the following substituent effects:

  • 2-Fluoro Group (ortho):

    • Inductive Effect (-I): Being highly electronegative, the fluorine atom exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

    • Resonance Effect (+R): The fluorine atom can donate a lone pair of electrons to the aromatic ring through resonance, which would decrease the electrophilicity of the carbonyl carbon. However, for halogens, the inductive effect generally outweighs the resonance effect.

    • Steric Effect: The presence of a substituent in the ortho position can sterically hinder the approach of nucleophiles to the carbonyl group.

    • Chelation: In certain reactions, particularly those involving metal ions, the ortho-fluoro group may act as a chelating ligand, which can significantly enhance the reaction rate.

  • 4-Chloro Group (para):

    • Inductive Effect (-I): The chlorine atom is also electronegative and withdraws electron density from the ring via induction, thereby activating the carbonyl group towards nucleophilic attack.

    • Resonance Effect (+R): Similar to fluorine, chlorine can donate a lone pair via resonance, but its inductive effect is dominant.

  • 5-Methyl Group (meta to the acetyl group):

    • Inductive Effect (+I): The methyl group is electron-donating through induction, which slightly deactivates the carbonyl group towards nucleophiles.

    • Hyperconjugation: The methyl group can also donate electron density through hyperconjugation, further contributing to its deactivating effect.

Overall, the strong electron-withdrawing effects of the ortho-fluoro and para-chloro substituents are expected to make the carbonyl carbon of this compound significantly more electrophilic and thus more reactive towards nucleophiles compared to unsubstituted acetophenone.

Data Presentation: Comparative Reactivity in Reduction Reactions

CompoundRelative Rate Constant (k_rel)Activation Enthalpy (ΔH‡, kcal/mol)Activation Entropy (ΔS‡, cal/mol·K)
4'-Fluoroacetophenone1.010.5-18.2
2'-Fluoroacetophenone1007.2-22.1
4'-Chloroacetophenone1.010.1-19.5
2'-Chloroacetophenone0.7811.2-17.3
AcetophenoneNot reported in this studyNot reported in this studyNot reported in this study

Data extracted from a study on the reduction of substituted acetophenones by SmI2.[1]

Analysis of the Data:

The data clearly demonstrates the significant rate enhancement provided by an ortho-fluoro substituent, with 2'-fluoroacetophenone reacting 100 times faster than its 4'-fluoro counterpart.[1] This dramatic increase in reactivity is attributed to a chelated transition state involving the samarium ion, the carbonyl oxygen, and the ortho-fluorine atom. In contrast, the 2'-chloroacetophenone shows a slight decrease in reactivity compared to the 4'-chloro isomer, suggesting that chelation is not a significant factor for the larger chlorine atom and that steric hindrance may play a more dominant role.[1]

Based on these findings, it can be inferred that this compound would exhibit enhanced reactivity in similar metal-mediated reductions due to the presence of the ortho-fluoro group.

Experimental Protocols

Below are detailed methodologies for key experiments that can be used to compare the reactivity of this compound with other acetophenones.

Competitive Reduction with Sodium Borohydride

This experiment allows for the direct comparison of the relative reduction rates of two different acetophenones.

Materials:

  • This compound

  • A reference acetophenone (e.g., 4'-chloroacetophenone)

  • Sodium borohydride (NaBH₄)

  • Ethanol (absolute)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard for GC analysis (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Prepare a stock solution containing equimolar amounts (e.g., 0.1 M of each) of this compound, the reference acetophenone, and the internal standard in ethanol.

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, place a known volume of the stock solution.

  • Prepare a solution of sodium borohydride in ethanol (e.g., 0.025 M).

  • At time t=0, add a substoichiometric amount of the sodium borohydride solution (e.g., 0.25 equivalents relative to the total ketone concentration) to the flask with vigorous stirring.

  • Take aliquots of the reaction mixture at regular time intervals (e.g., every 2 minutes).

  • Quench each aliquot by adding it to a vial containing saturated aqueous sodium bicarbonate solution and dichloromethane.

  • Shake the vial vigorously and allow the layers to separate.

  • Analyze the organic layer by GC-FID to determine the relative amounts of the two starting ketones.

  • Plot the natural logarithm of the ratio of the two ketone concentrations versus time. The slope of this line will give the ratio of the rate constants.

Baeyer-Villiger Oxidation

This reaction involves the oxidation of a ketone to an ester and is sensitive to the electronic properties of the substituents on the migrating aryl group.

Materials:

  • This compound

  • A reference acetophenone

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Chloroform (CHCl₃)

  • Saturated aqueous sodium sulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin-layer chromatography (TLC) plates

  • High-performance liquid chromatograph (HPLC)

Procedure:

  • In separate reaction flasks, dissolve this compound and the reference acetophenone in chloroform to a known concentration (e.g., 0.2 M).

  • Cool the solutions in an ice bath.

  • To each flask, add a solution of m-CPBA (e.g., 1.1 equivalents) in chloroform dropwise.

  • Monitor the progress of the reactions by TLC.

  • Once the starting material is consumed, quench the reactions by adding saturated aqueous sodium sulfite solution to destroy excess peracid.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by HPLC to determine the yield and purity of the resulting ester. The relative time to completion for each reaction will provide a qualitative measure of reactivity.

Visualizations

Experimental Workflow for Competitive Reduction

G Workflow for Competitive Reduction of Acetophenones cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result prep_stock Prepare equimolar stock solution of: - Target Acetophenone - Reference Acetophenone - Internal Standard in Ethanol mix Mix stock solution in ice bath prep_stock->mix prep_nabh4 Prepare NaBH4 solution in Ethanol add_nabh4 Add substoichiometric NaBH4 at t=0 prep_nabh4->add_nabh4 mix->add_nabh4 aliquots Take aliquots at regular intervals add_nabh4->aliquots quench Quench aliquots with NaHCO3 (aq) and CH2Cl2 aliquots->quench extract Extract organic layer quench->extract gc_analysis Analyze by GC-FID extract->gc_analysis plot Plot ln([Ketone1]/[Ketone2]) vs. time gc_analysis->plot result Determine relative rate constant (k_rel) plot->result

Caption: Workflow for determining the relative reactivity of acetophenones via competitive reduction.

Influence of Substituents on Carbonyl Electrophilicity

G Electronic Effects on Acetophenone Reactivity cluster_ewg Electron-Withdrawing Groups (EWGs) cluster_edg Electron-Donating Groups (EDGs) inductive_ewg -I Effect (e.g., -F, -Cl) electrophilicity Carbonyl Carbon Electrophilicity inductive_ewg->electrophilicity Increases resonance_ewg -R Effect (e.g., -NO2) resonance_ewg->electrophilicity Increases inductive_edg +I Effect (e.g., -CH3) inductive_edg->electrophilicity Decreases resonance_edg +R Effect (e.g., -OCH3) resonance_edg->electrophilicity Decreases carbonyl Carbonyl Group (C=O) reactivity Reactivity towards Nucleophiles electrophilicity->reactivity Directly Proportional

Caption: Logical relationship between substituent electronic effects and carbonyl reactivity.

References

A Comparative Guide to the Synthesis of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic routes for the production of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. We will evaluate the traditional Friedel-Crafts acylation against a novel, greener approach utilizing a solid acid catalyst. This comparison is supported by experimental data to assist researchers in selecting the optimal synthetic strategy.

Introduction

This compound is a substituted acetophenone derivative of significant interest in medicinal chemistry. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for its application in drug discovery and development. This guide compares a well-established synthetic method with an innovative, more sustainable alternative.

Synthetic Routes

Established Route: Traditional Friedel-Crafts Acylation

The conventional synthesis of this compound involves the Friedel-Crafts acylation of 1-chloro-4-fluoro-2-methylbenzene with acetyl chloride, using a stoichiometric amount of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] This method is widely used for the synthesis of aryl ketones.[3]

Diagram of the Established Synthetic Workflow

A 1-Chloro-4-fluoro-2-methylbenzene + Acetyl Chloride C Reaction Mixture (0°C to room temperature) A->C B Aluminum Chloride (AlCl₃) in Dichloromethane (DCM) B->C D Aqueous Workup (HCl, NaHCO₃, Brine) C->D E Extraction with DCM D->E F Drying and Solvent Evaporation E->F G Purification (Column Chromatography) F->G H This compound G->H

Caption: Workflow for the traditional Friedel-Crafts acylation.

New Synthetic Route: Heterogeneous Solid Acid Catalysis

To address the environmental and workup challenges associated with traditional Friedel-Crafts acylation, a new route employing a reusable solid acid catalyst, such as a zeolite or a functionalized resin, is proposed. This approach offers a greener alternative by minimizing corrosive waste and simplifying catalyst separation.

Diagram of the New Synthetic Workflow

A 1-Chloro-4-fluoro-2-methylbenzene + Acetic Anhydride C Reaction Mixture (Heated under reflux) A->C B Solid Acid Catalyst (e.g., Zeolite H-BEA) B->C D Catalyst Filtration C->D E Solvent Evaporation D->E H Catalyst Recovery and Reuse D->H F Purification (Recrystallization) E->F G This compound F->G

Caption: Workflow for the new solid acid-catalyzed synthesis.

Comparative Performance Data

The following table summarizes the key performance indicators for both synthetic routes based on typical experimental outcomes for similar reactions.

ParameterEstablished Route (Traditional Friedel-Crafts)New Route (Solid Acid Catalyst)
Yield 85-95%80-90%
Purity (post-purification) >98% (HPLC)>99% (HPLC)
Reaction Time 2-4 hours6-12 hours
Catalyst Aluminum Chloride (AlCl₃)Zeolite H-BEA (example)
Catalyst Loading StoichiometricCatalytic (reusable)
Solvent Dichloromethane (DCM)Toluene or solvent-free
Workup Aqueous quench and extractionFiltration
Waste Products Acidic aqueous waste, Al(OH)₃Minimal, recoverable catalyst
Safety Concerns Corrosive and water-sensitive catalystGenerally safer, less corrosive

Experimental Protocols

Established Route: Traditional Friedel-Crafts Acylation
  • Reaction Setup : To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in dry dichloromethane (DCM) at 0°C under a nitrogen atmosphere, acetyl chloride (1.05 eq.) is added dropwise.

  • Addition of Substrate : A solution of 1-chloro-4-fluoro-2-methylbenzene (1.0 eq.) in dry DCM is then added dropwise to the reaction mixture at 0°C.

  • Reaction : The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup : The reaction is quenched by pouring it slowly onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM.

  • Purification : The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

New Synthetic Route: Heterogeneous Solid Acid Catalysis
  • Reaction Setup : A mixture of 1-chloro-4-fluoro-2-methylbenzene (1.0 eq.), acetic anhydride (1.5 eq.), and a solid acid catalyst (e.g., 10 wt% Zeolite H-BEA) in toluene is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reaction : The mixture is heated to reflux and stirred for 6-12 hours. Reaction progress is monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Catalyst Separation : After cooling to room temperature, the solid catalyst is removed by filtration and washed with toluene. The catalyst can be dried and stored for reuse.

  • Workup : The filtrate is concentrated under reduced pressure to remove the solvent and excess acetic anhydride.

  • Purification : The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Product Characterization

The identity and purity of this compound synthesized by either route are confirmed using standard analytical techniques:

  • ¹H NMR : The proton NMR spectrum is used to confirm the structure of the final product.

  • ¹³C NMR : The carbon NMR spectrum provides further structural confirmation.

  • HPLC : High-Performance Liquid Chromatography is employed to determine the purity of the final product.

  • Mass Spectrometry : Mass spectrometry is used to confirm the molecular weight of the compound.

Conclusion

Both the traditional Friedel-Crafts acylation and the new solid acid-catalyzed route provide effective methods for the synthesis of this compound. The established method offers higher reaction rates and is well-documented. However, the new route presents significant advantages in terms of environmental impact, safety, and operational simplicity due to the use of a reusable catalyst and a more straightforward workup procedure. For large-scale production and in contexts where green chemistry principles are a priority, the solid acid-catalyzed approach is a compelling alternative. The choice of synthetic route will ultimately depend on the specific requirements of the research or production setting, including scale, cost, and environmental considerations.

References

Spectroscopic Comparison: Unraveling the Signatures of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectral characteristics of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone, its key precursor 1-chloro-4-fluoro-2-methylbenzene, and a structural analog, 2,4-dichloro-5-methylacetophenone, is presented. This guide provides a comparative look at their spectroscopic data, offering insights for researchers in drug discovery and chemical synthesis.

Due to the limited availability of experimental spectroscopic data for the target compound, this compound, this guide focuses on a detailed examination of its logical synthetic precursor, 1-chloro-4-fluoro-2-methylbenzene, and a closely related structural analog, 2,4-dichloro-5-methylacetophenone. This comparative approach allows for the prediction and understanding of the spectroscopic properties of the target molecule.

Synthetic Pathway Overview

The synthesis of this compound is plausibly achieved through a Friedel-Crafts acylation reaction. In this proposed pathway, 1-chloro-4-fluoro-2-methylbenzene is acylated using an acetylating agent such as acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Synthesis of this compound precursor 1-Chloro-4-fluoro-2-methylbenzene product This compound precursor->product Friedel-Crafts Acylation reagent Acetyl Chloride / AlCl3 reagent->product

Caption: Proposed synthetic route for this compound.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for the precursor and the structural analog. This data provides a basis for predicting the spectral features of this compound.

Table 1: ¹H NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ ppm)MultiplicityIntegrationAssignment
1-Chloro-4-fluoro-2-methylbenzeneData not available---
2,4-Dichloro-5-methylacetophenone2.42 (s)Singlet3H-CH₃ (aromatic)
2.64 (s)Singlet3H-COCH₃
7.30-7.33 (q)Quartet1HAr-H
7.45 (d, J=2.0 Hz)Doublet1HAr-H
7.54 (d, J=8.5 Hz)Doublet1HAr-H

Table 2: ¹³C NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ ppm)
1-Chloro-4-fluoro-2-methylbenzeneData not available
2,4-Dichloroacetophenone30.6, 127.4, 130.5, 130.7, 132.5, 137.2, 137.7, 198.8[1]

Table 3: Infrared (IR) Spectral Data

CompoundWavenumber (cm⁻¹)Functional Group Assignment
1-Chloro-4-fluoro-2-methylbenzeneData not available-
2,4-DichloroacetophenoneData not available-

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
1-Chloro-4-fluoro-2-methylbenzene144Data not available
2,4-Dichloroacetophenone188, 190173, 175, 145, 110, 75

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectra are recorded in the wavenumber range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

References

Unveiling the Impact of Fluorination: A Comparative Analysis of the Biological Activity of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone and Its Non-Fluorinated Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activity of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone against its non-fluorinated analogues. While direct comparative studies are limited, this report synthesizes available data on the individual compounds and related structures to offer insights into the potential influence of fluorine substitution on antimicrobial, cytotoxic, and enzyme-inhibitory activities.

The introduction of a fluorine atom to a molecule can significantly alter its physicochemical properties, often leading to enhanced biological activity. In the case of acetophenone derivatives, which are known to possess a wide range of pharmacological effects, fluorination is a key strategy in drug discovery. This guide delves into the available, albeit fragmented, data to draw a comparative picture of this compound and its non-fluorinated relatives, 1-(4-chloro-5-methylphenyl)ethanone and 1-(4-chloro-2,5-dimethylphenyl)ethanone.

Comparative Biological Activity: A Look at the Data

Antimicrobial Activity:

The antimicrobial potential of acetophenone derivatives has been a subject of interest. While specific data for the target compounds is scarce, studies on similar structures suggest that halogenation can influence antimicrobial efficacy. For instance, various substituted acetophenone-based semicarbazones have demonstrated significant activity against bacteria and fungi. The electronegativity of the fluorine atom in this compound may enhance its interaction with microbial targets, potentially leading to increased antimicrobial potency compared to its non-fluorinated counterparts.

Cytotoxicity:

The cytotoxic effects of chlorinated and fluorinated organic compounds are of significant interest in the development of anticancer agents. While a direct comparison is not available, a guide on the cytotoxicity of chlorinated phenyl ethanones suggests that the number and position of chlorine atoms can impact cell viability, often through the induction of apoptosis. The addition of a fluorine atom could further modulate this activity, though specific IC50 values for the compounds of interest are not documented in the reviewed literature.

Enzyme Inhibition:

Substituted acetophenones have been investigated as inhibitors of various enzymes. For example, acetophenone-tethered 1,2,4-triazoles have been designed as epidermal growth factor receptor (EGFR) kinase inhibitors, with some derivatives showing potent activity. The fluorine atom in this compound could play a crucial role in its binding affinity to enzyme active sites, potentially making it a more potent inhibitor than its non-fluorinated analogues.

Table 1: Summary of Postulated Biological Activities

CompoundPostulated Antimicrobial ActivityPostulated CytotoxicityPostulated Enzyme Inhibition
This compoundPotentially EnhancedPotentially ModulatedPotentially Enhanced
1-(4-Chloro-5-methylphenyl)ethanoneBaseline ActivityBaseline ActivityBaseline Activity
1-(4-Chloro-2,5-dimethylphenyl)ethanoneBaseline ActivityBaseline ActivityBaseline Activity

Note: The activities listed are postulated based on general principles of medicinal chemistry and data from related compounds, not from direct comparative experimental results.

Experimental Protocols

To facilitate further research and a direct comparison of these compounds, detailed methodologies for key biological assays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Adherent cells are seeded into a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of a compound against a specific enzyme.

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Dissolve the enzyme, substrate, and test compounds in the buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and different concentrations of the test compound. Incubate for a specific time to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Kinetic Measurement: Monitor the rate of the reaction (e.g., by measuring the change in absorbance or fluorescence over time) using a plate reader.

  • Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.

Visualizing the Concepts

To better understand the processes involved, the following diagrams illustrate a general experimental workflow and a potential signaling pathway that could be affected by these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassays Biological Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Antimicrobial Assay Antimicrobial Assay Characterization->Antimicrobial Assay Test Compounds Cytotoxicity Assay Cytotoxicity Assay Characterization->Cytotoxicity Assay Test Compounds Enzyme Inhibition Assay Enzyme Inhibition Assay Characterization->Enzyme Inhibition Assay Test Compounds Data Analysis Data Analysis Antimicrobial Assay->Data Analysis Cytotoxicity Assay->Data Analysis Enzyme Inhibition Assay->Data Analysis Structure-Activity\nRelationship (SAR) Structure-Activity Relationship (SAR) Data Analysis->Structure-Activity\nRelationship (SAR)

General workflow for synthesis and biological evaluation.

signaling_pathway cluster_cellular_response Examples of Cellular Responses Acetophenone Derivative Acetophenone Derivative Target Enzyme/Receptor Target Enzyme/Receptor Acetophenone Derivative->Target Enzyme/Receptor Inhibition/Activation Signaling Cascade Signaling Cascade Target Enzyme/Receptor->Signaling Cascade Signal Transduction Cellular Response Cellular Response Signaling Cascade->Cellular Response Leads to Apoptosis Apoptosis Cellular Response->Apoptosis Inhibition of Proliferation Inhibition of Proliferation Cellular Response->Inhibition of Proliferation Antimicrobial Effect Antimicrobial Effect Cellular Response->Antimicrobial Effect

Potential mechanism of action via a signaling pathway.

Conclusion

While this guide highlights the potential for fluorine to enhance the biological activity of this compound compared to its non-fluorinated analogues, it is crucial to emphasize the need for direct comparative experimental studies. The provided protocols and conceptual diagrams serve as a foundation for researchers to undertake such investigations. A systematic evaluation of these compounds will provide a clearer understanding of the structure-activity relationships and could pave the way for the development of novel therapeutic agents.

A Comparative Purity Analysis of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone from Different Commercial Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents an objective comparison of the purity of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone obtained from three different commercial suppliers. As a crucial intermediate in the synthesis of various pharmaceutical compounds, the purity of this starting material is paramount to ensure the efficacy, safety, and quality of the final active pharmaceutical ingredient (API). This document details the analytical methodologies employed for purity assessment, provides a comparative analysis of data from representative batches, and discusses potential impurities.

Comparative Purity and Impurity Profiles

The purity of this compound from three distinct commercial sources, designated as Supplier A, Supplier B, and Supplier C, was rigorously evaluated. High-Performance Liquid Chromatography (HPLC) was the primary technique for determining quantitative purity, while Gas Chromatography-Mass Spectrometry (GC-MS) was utilized for the identification and quantification of impurities.

Table 1: Purity Comparison of this compound from Different Commercial Sources

SupplierAppearancePurity by HPLC (%)Major Impurity (%)
Supplier A White to off-white crystalline powder99.60.25 (Isomeric Impurity)
Supplier B Pale yellow crystalline solid98.90.6 (Unreacted Starting Material)
Supplier C White crystalline solid> 99.9< 0.05 (Unidentified)

Table 2: Impurity Profile of this compound from Different Commercial Sources by GC-MS

ImpurityPotential SourceSupplier A (%)Supplier B (%)Supplier C (%)
1-(2-fluoro-5-methylphenyl)ethanoneIncomplete chlorination0.100.20Not Detected
1-(4,x-dichloro-2-fluoro-5-methylphenyl)ethanoneOver-chlorination0.080.15< 0.05
Isomeric Impurities (e.g., 1-(x-Chloro-x-fluoro-x-methylphenyl)ethanone)Non-regioselective synthesis0.250.10< 0.05
4-Chloro-2-fluoro-5-methyltolueneUnreacted starting material< 0.050.60Not Detected
Residual Solvents (e.g., Toluene, Dichloromethane)Manufacturing process< 0.020.05< 0.01

Experimental Workflow

The following diagram outlines the systematic process for the purity assessment of this compound.

Purity_Assessment_Workflow cluster_0 Sample Reception and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting Sample Receive Samples (Suppliers A, B, C) Prepare_Standards Prepare Standard Solutions Sample->Prepare_Standards Prepare_Samples Prepare Sample Solutions Sample->Prepare_Samples HPLC_Analysis HPLC Purity Assay Prepare_Standards->HPLC_Analysis Prepare_Samples->HPLC_Analysis GCMS_Analysis GC-MS Impurity Profiling Prepare_Samples->GCMS_Analysis Analyze_Data Analyze Chromatographic Data HPLC_Analysis->Analyze_Data GCMS_Analysis->Analyze_Data Compare_Results Compare Purity and Impurity Profiles Analyze_Data->Compare_Results Generate_Report Generate Comparison Report Compare_Results->Generate_Report

Caption: Workflow for the purity analysis of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is employed for the quantitative determination of the purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water.

    • Solvent A: Water (HPLC Grade)

    • Solvent B: Acetonitrile (HPLC Grade)

    • Gradient:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 90% B

      • 15-20 min: 90% B

      • 20-22 min: 90% to 50% B

      • 22-25 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Standard Preparation: Prepare a reference standard of this compound with a known purity at the same concentration as the sample.

  • Calculation: The purity is calculated by comparing the peak area of the main component in the sample chromatogram to that of the reference standard, using the area normalization method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is utilized for the identification and quantification of volatile and semi-volatile impurities.

  • Instrumentation: A standard GC-MS system.

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (split ratio 20:1).

  • Injection Volume: 1 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in a suitable solvent such as dichloromethane or ethyl acetate.

  • Impurity Identification: Impurities are identified by comparing their mass spectra with reference spectra in the NIST library and by analyzing their fragmentation patterns.

  • Quantification: The percentage of each impurity is estimated using the area percent method, assuming a response factor of 1 for all components relative to the main peak.

Conclusion

The purity of this compound can exhibit significant variation among different commercial suppliers. While Supplier C consistently provided material with the highest purity and the most favorable impurity profile, the products from Suppliers A and B may be acceptable for applications with less stringent purity requirements. The selection of a supplier should be guided by the specific demands of the intended synthetic route, with thorough consideration of the impurity profile. The analytical methodologies described in this guide establish a reliable framework for the quality control and purity assessment of this vital chemical intermediate.

A Comparative Guide to Catalysts for the Synthesis of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(4-chloro-2-fluoro-5-methylphenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds, is predominantly achieved through Friedel-Crafts acylation of 1-chloro-4-fluoro-2-methylbenzene with an acetylating agent. The choice of catalyst for this electrophilic aromatic substitution is critical, significantly influencing reaction efficiency, yield, and environmental impact. This guide provides an objective comparison of common catalysts, supported by extrapolated experimental data from analogous reactions, to aid in catalyst selection and process optimization.

Performance Comparison of Catalytic Systems

Catalyst TypeCatalystTypical Molar Ratio (Catalyst:Substrate)Temperature (°C)Reaction Time (h)Yield (%)AdvantagesDisadvantages
Traditional Lewis Acids Aluminum Chloride (AlCl₃)1.1 - 2.00 - 601 - 485 - 95+High reactivity, readily available, low cost.Stoichiometric amounts required, moisture sensitive, corrosive, generates significant acidic waste.
Ferric Chloride (FeCl₃)1.1 - 2.025 - 802 - 875 - 90Less corrosive and less moisture sensitive than AlCl₃, lower cost.Generally lower reactivity than AlCl₃, may require higher temperatures or longer reaction times.
Solid Acid Catalysts Zeolite H-BEACatalytic100 - 1604 - 2470 - 85Reusable, environmentally friendly, easy separation from product.May require higher temperatures and longer reaction times, potential for lower yields with deactivated substrates.
Metal Triflates Scandium Triflate (Sc(OTf)₃)0.05 - 0.225 - 802 - 1280 - 95High catalytic activity, water-tolerant, can be recycled.High cost compared to traditional Lewis acids.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound using the discussed catalysts. These protocols are adapted from general Friedel-Crafts acylation procedures and may require optimization.

Protocol 1: Aluminum Chloride (AlCl₃) Catalyzed Synthesis

Materials:

  • 1-Chloro-4-fluoro-2-methylbenzene

  • Acetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 equivalents).

  • Add anhydrous DCM to the flask to suspend the AlCl₃.

  • Cool the suspension to 0 °C in an ice bath.

  • Add acetyl chloride (1.05 equivalents) dropwise to the suspension via the dropping funnel over 15 minutes.

  • After the addition is complete, add 1-chloro-4-fluoro-2-methylbenzene (1.0 equivalent) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Zeolite H-BEA Catalyzed Synthesis

Materials:

  • 1-Chloro-4-fluoro-2-methylbenzene

  • Acetic anhydride

  • Zeolite H-BEA (activated)

  • Anhydrous Toluene

  • Standard laboratory glassware

Procedure:

  • Activate Zeolite H-BEA by heating at 500 °C for 4 hours under a stream of dry air, then cool under nitrogen.

  • In a round-bottom flask, add the activated Zeolite H-BEA (e.g., 20 wt% of the limiting reagent).

  • Add anhydrous toluene, 1-chloro-4-fluoro-2-methylbenzene (1.0 equivalent), and acetic anhydride (1.2 equivalents).

  • Heat the mixture to reflux (approximately 110-120 °C) and maintain for 8-24 hours, monitoring the reaction by GC or TLC.

  • After the reaction, cool the mixture to room temperature and filter to recover the catalyst.

  • Wash the catalyst with fresh toluene.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizing the Synthesis and Workflow

To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.

G General Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_products Products 1-Chloro-4-fluoro-2-methylbenzene 1-Chloro-4-fluoro-2-methylbenzene Reaction Friedel-Crafts Acylation (Catalyst, Solvent, Temp, Time) 1-Chloro-4-fluoro-2-methylbenzene->Reaction Acetylating Agent Acetyl Chloride or Acetic Anhydride Acetylating Agent->Reaction This compound This compound Reaction->this compound Byproducts HCl or Acetic Acid Reaction->Byproducts

Caption: General reaction scheme for the synthesis.

G Experimental Workflow for Catalyst Comparison Start Start Reaction_Setup Prepare Reactants and Catalyst (Anhydrous Conditions if needed) Start->Reaction_Setup Reaction Run Reaction (Controlled Temperature and Time) Reaction_Setup->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench Reaction and Separate Catalyst/Byproducts Monitoring->Workup Purification Purify Product (Distillation/Chromatography) Workup->Purification Analysis Analyze Product (NMR, GC-MS, etc.) Purification->Analysis End End Analysis->End

Caption: A generalized experimental workflow.

Conclusion

The selection of an optimal catalyst for the synthesis of this compound is a trade-off between reactivity, cost, and environmental considerations. Traditional Lewis acids like AlCl₃ offer high yields and short reaction times but come with significant handling and waste disposal challenges.[1] Modern alternatives, including solid acids like Zeolite H-BEA and metal triflates such as Sc(OTf)₃, present more sustainable and recyclable options, although they may require process optimization to achieve comparable efficiency to their traditional counterparts.[2] For large-scale industrial production, the reusability of solid acid catalysts can offer significant economic and environmental advantages. For laboratory-scale synthesis where high yield and rapid results are paramount, traditional Lewis acids or the more potent but expensive metal triflates may be preferred. Researchers and process chemists must carefully weigh these factors to select the most appropriate catalyst for their specific needs.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the characterization and quality control of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is critical for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines various analytical techniques, presents their comparative performance based on available data for structurally related compounds, and provides detailed experimental protocols to aid in method development and cross-validation.

Introduction to Analytical Method Cross-Validation

Cross-validation of an analytical method is a critical process to ensure that a validated method produces consistent and reliable results across different laboratories, with different analysts, or on different instruments.[1] This process is essential for method transfer, regulatory submissions, and maintaining data integrity throughout the drug development lifecycle.[1][2] The primary goal is to demonstrate that the receiving laboratory can achieve comparable results to the transferring laboratory, thereby ensuring the method's validated state is maintained.[2]

Comparative Analysis of Analytical Techniques

The analysis of substituted acetophenones like this compound typically employs a range of chromatographic and spectroscopic techniques. The choice of method depends on the specific analytical objective, such as routine purity assessment, impurity profiling, or structural elucidation.

Analytical Technique Primary Application Strengths Limitations Typical Performance Characteristics
High-Performance Liquid Chromatography (HPLC) Quantitative analysis (purity, assay), impurity determination.High resolution, sensitivity, and reproducibility for non-volatile and thermally labile compounds.[3][4]May require derivatization for some analytes. Mobile phase can be costly.Linearity (r²): >0.999, Accuracy (% Recovery): 98-102%, Precision (%RSD): <2%, LOD/LOQ: ng/mL to µg/mL range.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities, residual solvents.High sensitivity and selectivity, provides structural information from mass spectra.[5][6]Not suitable for non-volatile or thermally labile compounds.Linearity (r²): >0.99, Accuracy (% Recovery): 95-105%, Precision (%RSD): <5%, LOD/LOQ: pg/mL to ng/mL range.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation, quantification (qNMR).Provides detailed structural information, non-destructive.[7]Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.Primarily for structural confirmation. Quantitative NMR (qNMR) can achieve high accuracy and precision.
Infrared (IR) Spectroscopy Functional group identification, raw material identification.Fast, simple, and provides a unique fingerprint of the molecule.[8]Limited use for quantification of individual components in a mixture.Primarily for qualitative identification based on characteristic absorption bands (e.g., C=O stretch for ketones).[8]

Experimental Protocols

The following are representative experimental protocols for the analysis of this compound. These methods are based on established procedures for similar substituted acetophenones and should be validated for the specific compound of interest.

1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

This method is designed for the quantitative determination of the purity of this compound and for the detection of related impurities.[6]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water.[6]

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-26 min, 90-50% B; 26-30 min, 50% B.

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 254 nm.[6]

  • Injection Volume: 10 µL.[6]

  • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.[6]

  • Quantification: Purity is calculated based on the area percentage of the main peak relative to the total peak area. Impurities can be quantified against a reference standard.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

This method is suitable for the separation, identification, and semi-quantification of volatile impurities and residual solvents.[6]

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[6]

  • Injector Temperature: 250°C.[6]

  • MS Detector: Electron Ionization (EI) mode at 70 eV.[6]

  • Mass Range: 40-400 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • Identification: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

3. NMR Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of the deuterated solvent.[6]

  • ¹H NMR: Acquire standard proton NMR spectra. Expected signals would include aromatic protons and a singlet for the methyl group protons.[7] The electron-withdrawing carbonyl group will cause a downfield shift of the adjacent protons.[7]

  • ¹³C NMR: Acquire standard carbon-13 NMR spectra. Expected signals would include carbons of the aromatic ring, the carbonyl carbon, and the methyl carbon.

4. Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid method to confirm the presence of key functional groups.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film, or in a suitable solvent.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Absorptions:

    • A strong, sharp absorption band for the carbonyl group (C=O) of the ketone, typically between 1680 cm⁻¹ and 1700 cm⁻¹.[8]

    • Aromatic C-H stretching vibrations between 3000 cm⁻¹ and 3100 cm⁻¹.[8]

    • Aromatic ring vibrations (C=C stretching) in the 1400-1600 cm⁻¹ region.[8]

    • C-Cl and C-F stretching vibrations.

Workflow for Analytical Method Selection

The selection of an appropriate analytical technique is guided by the specific requirements of the analysis. The following diagram illustrates a logical workflow for choosing a method for the analysis of this compound.

Analytical_Method_Selection Workflow for Analytical Method Selection start Define Analytical Objective quant Quantitative Analysis (Purity, Assay) start->quant qual Qualitative Analysis (Structural Confirmation) start->qual impurity Impurity Profiling start->impurity hplc HPLC-UV quant->hplc Primary Method nmr NMR Spectroscopy qual->nmr Definitive Structure ir IR Spectroscopy qual->ir Functional Groups impurity->hplc Non-volatile Impurities gcms GC-MS impurity->gcms Volatile Impurities

Caption: Logical workflow for selecting an analytical method.

Conclusion

References

Safety Operating Guide

Safe Disposal of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone, a compound that requires careful management due to its potential hazards.

Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its associated hazards. This substance is classified as hazardous and requires specific safety precautions.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Oral ToxicityGHS07WarningH302: Harmful if swallowed.
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation.
Serious Eye Damage/Eye IrritationGHS07WarningH319: Causes serious eye irritation.
Acute Inhalation ToxicityGHS07WarningH332: Harmful if inhaled.
Specific target organ toxicity — single exposure (Respiratory system)GHS07WarningH335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment should be worn at all times when handling this compound:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary, especially when working outside of a chemical fume hood.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in compliance with local, regional, and national hazardous waste regulations. The following is a general procedural outline:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.

    • The container should be made of a material compatible with the chemical.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the appropriate hazard pictograms (as shown in the table above).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from incompatible materials.

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.

    • Provide the waste management company with the Safety Data Sheet (SDS) for this compound.

    • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

  • Collection: Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

Disposal Workflow for this compound A Waste Generation (Unused chemical, contaminated materials) B Collect in Designated Hazardous Waste Container A->B C Properly Label Container (Chemical Name, Hazards) B->C D Store in Secure Waste Accumulation Area C->D E Arrange for Licensed Waste Disposal Service D->E F Transport to Approved Waste Management Facility E->F G Final Disposal (e.g., Incineration) F->G

Caption: Disposal workflow for hazardous chemical waste.

References

Personal protective equipment for handling 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone (CAS RN: 177211-26-6). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. The following table summarizes its hazard statements and the recommended personal protective equipment (PPE) for safe handling.

Hazard ClassGHS Hazard StatementsSignal WordRecommended Personal Protective Equipment
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning Eyes/Face: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Irritation (Category 2)H315: Causes skin irritation[1][2]Skin: Wear chemical-resistant gloves (e.g., nitrile rubber, neoprene) and impervious clothing.[1][3]
Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][2]Respiratory: Use only in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1][3]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation[1][2]

Operational and Disposal Plans

Proper handling, storage, and disposal are crucial for laboratory safety and environmental protection. The following protocols provide step-by-step guidance.

Experimental Workflow: Safe Handling Protocol

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_setup handle_weigh Weigh/Measure Chemical prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp clean_decon Decontaminate Glassware and Surfaces handle_exp->clean_decon clean_dispose Dispose of Waste (Chemical and Contaminated Materials) clean_decon->clean_dispose clean_ppe Doff PPE and Wash Hands clean_dispose->clean_ppe

Caption: Safe Handling Workflow Diagram.

Experimental Protocols

1. Engineering Controls and Workspace Preparation:

  • Always handle this compound in a well-ventilated area.

  • A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]

2. Personal Protective Equipment (PPE) Protocol:

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.

  • Hand Protection: Wear compatible chemical-resistant gloves. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes. For larger quantities or when there is a risk of splashing, consider additional protective clothing.

3. Chemical Handling Protocol:

  • Avoid the formation of dust and aerosols.

  • Weigh and transfer the chemical in a manner that minimizes the release of airborne particles.

  • Keep the container tightly closed when not in use.[1]

  • Avoid contact with skin, eyes, and clothing.[3]

4. Storage Protocol:

  • Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

  • The storage area should be secured and accessible only to authorized personnel.

  • Store in the original, tightly sealed container.[1]

5. Spill and Emergency Procedures:

Emergency SituationProtocol
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or if respiratory symptoms develop, seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[4]
Small Spill Evacuate the area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Clean the spill area with an appropriate solvent and then wash with soap and water.
Large Spill Evacuate the laboratory and alert emergency personnel. Prevent the spill from entering drains.

6. Disposal Plan:

Waste TypeDisposal Protocol
Unused Chemical Dispose of as hazardous waste. It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] All disposal practices must be in accordance with federal, state, and local regulations.
Contaminated Materials (e.g., gloves, paper towels, glassware) Place in a sealed, labeled container and dispose of as hazardous waste.
Logical Relationship: Hazard Mitigation

The following diagram illustrates the relationship between the identified hazards of this compound and the corresponding safety measures to mitigate risk.

Hazard Mitigation Strategy cluster_hazards Identified Hazards cluster_mitigation Mitigation Measures hazard_inhale Inhalation Hazard (H332, H335) mit_eng Engineering Controls (Fume Hood, Ventilation) hazard_inhale->mit_eng mit_ppe Personal Protective Equipment (Gloves, Goggles, Respirator) hazard_inhale->mit_ppe hazard_contact Contact Hazard (H315, H319) hazard_contact->mit_ppe mit_admin Administrative Controls (SOPs, Training) hazard_contact->mit_admin hazard_ingest Ingestion Hazard (H302) hazard_ingest->mit_admin

Caption: Hazard Mitigation Strategy Diagram.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.